Product packaging for Mozenavir(Cat. No.:CAS No. 174391-92-5)

Mozenavir

カタログ番号: B1676773
CAS番号: 174391-92-5
分子量: 536.7 g/mol
InChIキー: KYRSNWPSSXSNEP-ZRTHHSRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mozenavir is a non-peptidomimetic, water soluble, cyclic urea that is a selective inhibitor of HIV-1 protease.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36N4O3 B1676773 Mozenavir CAS No. 174391-92-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

174391-92-5

分子式

C33H36N4O3

分子量

536.7 g/mol

IUPAC名

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1

InChIキー

KYRSNWPSSXSNEP-ZRTHHSRSSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

正規SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

外観

Solid powder

他のCAS番号

174391-92-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Mozenavir;  DMP-450;  DMP 450;  DMP450; 

製品の起源

United States

Foundational & Exploratory

Mozenavir (DMP-450): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir (DMP-450) is a potent, orally active, and highly selective non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] Developed during the intensive search for effective antiretroviral therapies, this compound showed promise in early studies due to its high affinity for its target enzyme.[1] However, its development was ultimately discontinued following unsuccessful human clinical trials. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This proteolytic processing is essential for the assembly of infectious virions. Inhibition of HIV-1 protease represents a cornerstone of highly active antiretroviral therapy (HAART). This compound was designed as a C2-symmetric cyclic urea-based inhibitor to mimic the transition state of the natural substrate of the HIV-1 protease, thereby blocking its catalytic activity.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins.[1] This inhibition effectively halts the viral maturation process, resulting in the production of non-infectious viral particles.

Targeting the HIV-1 Protease

The HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). This compound's structure allows it to fit snugly within this active site, forming a network of hydrogen bonds and van der Waals interactions with the enzyme's residues.

Inhibition of Polyprotein Processing

The primary substrates for HIV-1 protease are the Gag and Gag-Pol polyproteins. Gag is cleaved to produce structural proteins such as matrix (MA), capsid (CA), and nucleocapsid (NC). The Gag-Pol polyprotein, which is produced by a ribosomal frameshift, contains the viral enzymes protease (PR), reverse transcriptase (RT), and integrase (IN). By blocking the cleavage of these polyproteins, this compound prevents the release of these essential viral components.

HIV_Protease_Inhibition cluster_virus HIV-1 Infected Cell cluster_inhibition Mechanism of this compound Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (MA, CA, NC, PR, RT, IN) HIV_Protease->Mature_Proteins Inactive_Complex HIV-1 Protease- This compound Complex HIV_Protease->Inactive_Complex Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound (DMP-450) This compound->HIV_Protease Binding Inactive_Complex->Mature_Proteins Inhibition

Figure 1. this compound's inhibition of HIV-1 protease and viral maturation.

Quantitative Data

The potency of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the available data.

Table 1: In Vitro Efficacy of this compound (DMP-450)
ParameterValueEnzyme/Virus StrainReference
Ki 0.3 nMRecombinant HIV-1 Protease[1]
Ki 0.4 nMRecombinant Wild-Type HIV-1 Protease[2]
Table 2: Impact of Resistance Mutations on this compound Inhibition
Mutation(s)Fold Increase in KiReference
I84V25[2]
V82F0.5[2]
V82F/I84V1000[2][3]
Table 3: Human Pharmacokinetic Parameters of this compound (DMP-450)
ParameterValueStudy PopulationNotes
Cmin ~10x higher than IC90Treatment-naive patients (Study DMP-102)Specific values for Cmax, Tmax, and half-life are not publicly available.

Note: Detailed pharmacokinetic data from the clinical development of this compound is limited in publicly accessible sources.

Experimental Protocols

The following sections describe the general methodologies that would have been employed to determine the quantitative data presented above.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., sodium acetate, pH 5.5, with DTT and EDTA)

  • This compound (DMP-450)

  • 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the recombinant HIV-1 protease to each well.

  • Add the this compound dilutions to the respective wells. Include a no-inhibitor control.

  • Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) over a set period (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Serial_Dilution Prepare this compound Serial Dilutions Add_Inhibitor Add this compound Dilutions to Wells Serial_Dilution->Add_Inhibitor Add_Enzyme Add HIV-1 Protease to Microplate Wells Add_Enzyme->Add_Inhibitor Incubate Incubate for Inhibitor Binding Add_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Calculate_Ki Calculate Ki Value Determine_IC50->Calculate_Ki

Figure 2. Experimental workflow for an in vitro HIV-1 protease inhibition assay.
Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture system.

Materials:

  • A susceptible cell line (e.g., MT-4 cells)

  • A laboratory-adapted strain of HIV-1

  • Cell culture medium

  • This compound (DMP-450)

  • A method to quantify viral replication (e.g., p24 antigen ELISA)

Protocol:

  • Seed the susceptible cells in a multi-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions to the cells.

  • Infect the cells with a known amount of HIV-1. Include an uninfected control and an infected, untreated control.

  • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant, typically by measuring the concentration of the p24 capsid protein using an ELISA.

  • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the infected, untreated control.

  • Determine the EC50 (50% effective concentration) by plotting the percentage of inhibition against the logarithm of the drug concentration.

Resistance Profile

The development of drug resistance is a major challenge in HIV-1 therapy. For this compound, mutations in the HIV-1 protease gene, particularly at positions Val82 and Ile84, have been identified as conferring resistance. The V82F/I84V double mutation results in a significant, 1000-fold decrease in the inhibitory activity of this compound.[2][3] This is attributed to a reduction in van der Waals interactions between the mutated protease and the inhibitor.[2]

Resistance_Pathway This compound This compound WT_Protease Wild-Type HIV-1 Protease This compound->WT_Protease Mutant_Protease Mutant HIV-1 Protease This compound->Mutant_Protease High_Affinity_Binding High Affinity Binding (Ki = 0.4 nM) WT_Protease->High_Affinity_Binding V82F_I84V_Mutation V82F/I84V Mutation WT_Protease->V82F_I84V_Mutation Selective Pressure Effective_Inhibition Effective Viral Inhibition High_Affinity_Binding->Effective_Inhibition V82F_I84V_Mutation->Mutant_Protease Reduced_Binding Reduced Binding Affinity (1000-fold increase in Ki) Mutant_Protease->Reduced_Binding Viral_Replication Viral Replication Continues Reduced_Binding->Viral_Replication

Figure 3. Logical relationship of this compound resistance development.

Conclusion

This compound (DMP-450) exemplifies a potent, specifically designed inhibitor of HIV-1 protease. Its mechanism of action, centered on the competitive inhibition of viral polyprotein processing, is well-understood. While it demonstrated high potency in preclinical studies, its failure in human clinical trials, the specific reasons for which are not extensively detailed in public literature, underscores the complexities of drug development. The data available on this compound, particularly regarding its interaction with wild-type and resistant protease variants, continues to provide valuable insights for the design of future antiretroviral agents.

References

Mozenavir (DMP-450): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir, also known as DMP-450, is a potent, orally active inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Developed by DuPont Merck, it belongs to a class of cyclic urea-based protease inhibitors. While it showed promise in early studies, it did not progress through human clinical trials. This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for this compound, compiled from seminal literature in the field.

Chemical Structure

The chemical structure of this compound is characterized by a central seven-membered diazepanone ring. The systematic IUPAC name for this compound is (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one.

Chemical Formula: C₃₃H₃₆N₄O₃

Molar Mass: 536.67 g/mol

CAS Number: 174391-92-5

2D Chemical Structure:

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core cyclic urea structure and the introduction of the necessary stereocenters and functional groups. The key starting material is D-mannitol, a readily available chiral precursor. The overall synthetic strategy relies on the formation of a key diamine intermediate which is then cyclized to form the diazepanone ring.

Synthesis of Key Intermediates

The synthesis begins with the protection of the hydroxyl groups of D-mannitol, followed by oxidative cleavage to yield a key dialdehyde. This dialdehyde is then subjected to a double reductive amination to introduce the two benzyl groups. Subsequent steps involve the introduction of the 3-aminobenzyl moieties and the formation of the diol.

Final Assembly and Deprotection

The final steps of the synthesis involve the cyclization of the diamine precursor with a carbonylating agent to form the cyclic urea, followed by deprotection of the amino groups to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound, as reported in the primary literature.

StepProductYield (%)Purity (%)Analytical Data
Synthesis of Diamine Precursor(2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane65>95¹H NMR, ¹³C NMR, Mass Spectrometry
Introduction of Aminobenzyl Groups(4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol78>98¹H NMR, ¹³C NMR, Mass Spectrometry
Cyclization(4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one85>99¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis
Reduction of Nitro Groups(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one (this compound)92>99¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, Elemental Analysis

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol

To a solution of (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) and the solution is cooled to 0 °C. 3-Nitrobenzyl chloride (2.1 eq) is then added dropwise and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the cyclic urea.

Synthesis of this compound

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one (1.0 eq) in ethanol is added palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Mozenavir_Synthesis D_Mannitol D-Mannitol Diamine_Precursor Diamine Precursor D_Mannitol->Diamine_Precursor Multi-step conversion Nitro_Intermediate Nitro-substituted Intermediate Diamine_Precursor->Nitro_Intermediate Alkylation with 3-nitrobenzyl chloride Cyclic_Urea Cyclic Urea Intermediate Nitro_Intermediate->Cyclic_Urea Cyclization with Triphosgene This compound This compound Cyclic_Urea->this compound Reduction of nitro groups (H2, Pd/C)

Caption: Synthetic pathway of this compound from D-mannitol.

References

Mozenavir Repurposing: An In-Silico Screening Guide for Novel Drug Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in-silico screening of Mozenavir, a known HIV-1 protease inhibitor, for potential novel therapeutic targets. This document is intended for researchers, scientists, and drug development professionals interested in computational drug repurposing strategies.

Introduction

This compound (also known as DMP-450) is a potent and selective inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1][2] It functions by blocking the cleavage and processing of viral polyproteins, thereby inhibiting viral replication and maturation.[1] While its development for HIV/AIDS did not proceed to clinical success, its well-characterized structure and mechanism of action make it an excellent candidate for in-silico drug repurposing studies.[2]

Recent computational studies have explored the potential of this compound to interact with various other viral and human proteins, suggesting that its therapeutic applications could extend beyond HIV. One notable study investigated its efficacy against key targets of SARS-CoV-2, the virus responsible for COVID-19.[3][4][5]

This guide will detail the methodologies for in-silico screening, present the quantitative findings from these studies, and provide visual representations of the experimental workflows and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound with its primary target, HIV-1 protease, and potential new targets identified through in-silico screening against SARS-CoV-2 proteins.

Table 1: this compound Binding Affinity for Primary Target

TargetMethodValue
HIV-1 ProteaseKi0.3 nM

Source: MedchemExpress.com.[1]

Table 2: In-Silico Binding Affinities of this compound for Novel SARS-CoV-2 Targets

Target ProteinBinding Energy (kcal/mol)Reference DrugReference Drug Binding Energy (kcal/mol)
Furin-12.04Decanoyl-RVKR-chloromethylketone-6.89
Human ACE-2-9.71Chloroquine phosphate-7.88
Main Protease (Mpro)-8.79Indinavir-7.11
RNA-dependent RNA polymerase (RdRp)-7.32Remdesivir-4.7
Spike Glycoprotein-7.09Arbidol-7.86
TMPRSS2-7.08Camostat-5.9

Source: Mamidala E, et al. Saudi J Biol Sci. 2022.[3]

Experimental Protocols

The following sections describe the typical methodologies employed in the in-silico screening of a drug candidate like this compound for novel targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target proteins from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of the ligand (this compound) and optimize its geometry.

  • Grid Generation:

    • Define a binding site on the target protein, typically the active site or a known allosteric site.

    • Generate a grid box that encompasses this binding site.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box.[7]

    • The program calculates the binding energy for each pose using a scoring function.

  • Analysis of Results:

    • Rank the poses based on their binding energies. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses.

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows for the assessment of the stability of the protein-ligand complex over time.

Protocol:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a simulation box and solvate it with an appropriate water model.

    • Add ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a specified period (e.g., nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.

    • Analyze the persistence of key protein-ligand interactions over time.

Visualizations

The following diagrams illustrate the in-silico screening workflow and a potential signaling pathway involving one of the identified novel targets.

In_Silico_Screening_Workflow cluster_0 Preparation cluster_2 Validation & Analysis Target_Selection Target Identification & Selection Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand (this compound) Preparation Target_Selection->Ligand_Prep Molecular_Docking Molecular Docking Protein_Prep->Molecular_Docking Ligand_Prep->Molecular_Docking Binding_Energy_Calc Binding Energy Calculation Molecular_Docking->Binding_Energy_Calc MD_Simulation Molecular Dynamics Simulation Binding_Energy_Calc->MD_Simulation Stability_Analysis Complex Stability Analysis (RMSD/RMSF) MD_Simulation->Stability_Analysis Hit_Identification Hit Identification & Lead Optimization Stability_Analysis->Hit_Identification

Caption: A generalized workflow for in-silico drug repurposing.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Spike Glycoprotein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 Priming Furin Furin Spike->Furin Cleavage Viral_Entry Viral Entry & Membrane Fusion ACE2->Viral_Entry TMPRSS2->Viral_Entry Furin->Viral_Entry This compound This compound This compound->TMPRSS2 Inhibition This compound->Furin Inhibition

Caption: Potential inhibition of SARS-CoV-2 entry by this compound.

Conclusion

The in-silico evidence strongly suggests that this compound has the potential to interact with multiple targets beyond its established role as an HIV-1 protease inhibitor. The notable binding affinities for several SARS-CoV-2 proteins, particularly the host protease Furin, indicate promising avenues for further investigation.[3][5] These computational findings warrant validation through in-vitro and in-vivo experimental studies to fully elucidate the therapeutic potential of this compound as a repurposed drug. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for novel treatments for infectious diseases.

References

Mozenavir Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir (DMP-450) is a potent, orally active, and highly selective cyclic urea inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] Developed for the treatment of HIV/AIDS, its primary mechanism of action involves the prevention of viral polyprotein processing, a critical step in the viral maturation and replication cycle.[1][2] Despite promising preclinical data, this compound did not succeed in human clinical trials, reportedly due to unfavorable pharmacokinetic properties.[3][4] This technical guide provides an in-depth overview of the target identification and validation of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies employed in its characterization. Recent in silico studies exploring its potential activity against SARS-CoV-2 targets are also discussed.

Primary Target Identification and Validation

The principal target of this compound is the HIV-1 protease, an aspartic protease essential for the lifecycle of the virus.

Mechanism of Action

HIV-1 translates its genetic material into large polyproteins, namely Gag and Gag-Pol.[5] The HIV-1 protease is responsible for cleaving these polyproteins at specific sites to release functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This proteolytic processing is a crucial step in the maturation of infectious virions.

This compound is designed to mimic the transition state of the natural substrate of the HIV-1 protease. It binds with high affinity to the active site of the enzyme, competitively inhibiting its function.[3][6] By blocking the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.[1][2]

Signaling Pathway of HIV-1 Maturation and this compound Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

HIV_Lifecycle_this compound cluster_host Host Cell HIV_RNA HIV RNA Translation Translation HIV_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease_Action HIV-1 Protease Cleavage Gag_Pol->HIV_Protease_Action Virion_Assembly Virion Assembly Gag_Pol->Virion_Assembly Structural_Proteins Functional Proteins (e.g., RT, IN, PR) HIV_Protease_Action->Structural_Proteins NonInfectious_Virion Non-Infectious Virion HIV_Protease_Action->NonInfectious_Virion Blocked Pathway Structural_Proteins->Virion_Assembly Budding Budding & Maturation Virion_Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion Normal Pathway This compound This compound This compound->HIV_Protease_Action Inhibits

Caption: HIV-1 maturation pathway and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound against its primary target and potential in silico targets.

Table 1: this compound Activity Against Primary Target (HIV-1 Protease)

ParameterValueReference
Target HIV-1 Protease[1][2]
Inhibitor Constant (Ki) 0.3 nM[1]
Mechanism Competitive Inhibition[3][6]

Table 2: In Silico Predicted Binding Affinities of this compound for SARS-CoV-2 Targets

Potential TargetPredicted Binding Energy (kcal/mol)Reference
Furin -12.04[7][8]
RNA-dependent RNA polymerase (RdRp) -7.32[7]
Other Targets (Spike, TMPRSS2, Mpro, ACE-2) -7.08 to -12.04[7][8]

Note: The data in Table 2 are derived from computational molecular docking studies and have not been experimentally validated.[7][8]

Experimental Protocols

Detailed experimental protocols for the identification and validation of this compound's target are outlined below. These represent standard methodologies in the field.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This protocol describes a typical fluorescence resonance energy transfer (FRET) based assay to determine the inhibitory activity of a compound against HIV-1 protease.

Objective: To quantify the enzymatic activity of HIV-1 protease in the presence and absence of this compound to determine its inhibitory constant (Ki).

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based substrate peptide

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • This compound (or other test compounds)

  • 96-well microplate, fluorescence plate reader

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the HIV-1 protease and the this compound dilutions.

  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence using a plate reader (excitation/emission wavelengths specific to the FRET pair).

  • Record fluorescence intensity over time to determine the initial reaction velocity (rate of substrate cleavage).

  • Calculate the percent inhibition for each this compound concentration relative to a control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HIV-1 Protease - this compound Dilutions - FRET Substrate Start->Prepare_Reagents Incubate Incubate Protease with this compound Prepare_Reagents->Incubate Add_Substrate Add FRET Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Rates->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for an HIV-1 Protease FRET-based inhibition assay.

X-ray Crystallography

This protocol provides a general workflow for determining the three-dimensional structure of HIV-1 protease in complex with this compound.

Objective: To visualize the binding mode of this compound within the active site of HIV-1 protease and identify key molecular interactions.

Methodology:

  • Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify to high homogeneity using chromatography techniques.

  • Co-crystallization:

    • Concentrate the purified HIV-1 protease.

    • Incubate the protease with an excess of this compound to ensure complex formation.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize conditions that yield diffraction-quality crystals of the protease-Mozenavir complex.

  • Data Collection:

    • Mount a suitable crystal and cryo-protect it.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine unit cell parameters and space group.

    • Solve the phase problem using molecular replacement with a known structure of HIV-1 protease.

    • Build an initial model of the complex, including the protein and the bound this compound ligand, into the electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density.

  • Structural Analysis: Analyze the final refined structure to identify hydrogen bonds, hydrophobic interactions, and other contacts between this compound and the active site residues of the protease.

In Silico Molecular Docking

This protocol describes a representative workflow for predicting the binding of a ligand (this compound) to a protein target (e.g., SARS-CoV-2 Furin) using computational methods.

Objective: To predict the binding affinity and pose of this compound within the active site of a target protein and to generate hypotheses for further experimental validation.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the this compound molecule and optimize its geometry. Assign partial charges.

  • Binding Site Definition: Identify the active or binding site of the target protein based on known structural information or using pocket prediction algorithms. Define a "grid box" that encompasses this site for the docking simulation.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of this compound within the defined binding site.

    • The program will score each pose based on a scoring function that estimates the binding free energy (e.g., kcal/mol).

  • Analysis of Results:

    • Rank the resulting poses by their predicted binding energy. The top-ranked pose represents the most probable binding mode.

    • Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the best-ranked pose of this compound and the protein's active site residues.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Get_Protein Obtain Target Protein Structure (PDB) Prep_Protein Prepare Protein (add H, assign charges) Get_Protein->Prep_Protein Get_Ligand Generate 3D This compound Structure Prep_Ligand Prepare Ligand (optimize geometry) Get_Ligand->Prep_Ligand Define_Site Define Binding Site (Grid Box) Prep_Protein->Define_Site Run_Docking Run Docking Algorithm (e.g., AutoDock) Prep_Ligand->Run_Docking Define_Site->Run_Docking Score_Poses Score and Rank Poses (Binding Energy) Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions of Top-Ranked Pose Score_Poses->Analyze_Interactions

Caption: General workflow for in silico molecular docking studies.

Conclusion

This compound serves as a classic example of structure-based drug design, with its development heavily guided by an understanding of its molecular target, the HIV-1 protease. Its high potency and selectivity are a direct result of optimizing its interactions within the enzyme's active site. While its clinical development was halted, the study of this compound provides a valuable framework for target identification and validation in antiviral drug discovery. The methodologies used to characterize its primary target—enzymatic assays and X-ray crystallography—remain cornerstones of the field. Furthermore, modern in silico techniques continue to evolve, allowing for the rapid generation of new hypotheses, such as the potential for this compound to interact with targets from other viruses like SARS-CoV-2, which may warrant further experimental investigation.

References

An In-depth Technical Guide to the Synthesis of Mozenavir Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the viral life cycle.[1][2] Although this compound itself did not proceed through clinical trials, its core cyclic urea scaffold has served as a valuable template for the design and synthesis of a multitude of analogues and derivatives in the ongoing quest for more effective antiretroviral therapies with improved resistance profiles. This guide provides a comprehensive overview of the synthesis of this compound analogues, detailing experimental protocols, structure-activity relationships (SAR), and the underlying mechanism of action of this class of inhibitors.

Core Structure and Mechanism of Action

This compound and its analogues are designed as C2-symmetric inhibitors that mimic the transition state of the natural substrate of the HIV-1 protease. The central diol within the seven-membered cyclic urea core is critical for binding to the catalytic aspartate residues (Asp25 and Asp125) in the active site of the enzyme.[3] The urea oxygen was specifically designed to displace a structurally conserved water molecule present in the active site of the native enzyme, which is believed to contribute to the high binding affinity of these compounds.[4] The P1/P1' and P2/P2' substituents extend into the S1/S1' and S2/S2' pockets of the protease, respectively, and modifications at these positions are the primary focus of analogue synthesis to optimize potency, pharmacokinetic properties, and activity against resistant viral strains.

Synthesis of the Cyclic Urea Scaffold

The synthesis of the core cyclic urea scaffold is a critical first step in the preparation of this compound and its analogues. Several synthetic routes have been developed, often starting from chiral amino acids or other readily available chiral precursors like L-tartaric acid or D-sorbitol.[5]

General Experimental Protocol for Cyclic Urea Formation

A common method involves the carbonylation of a diamine diol intermediate.

Materials:

  • Functionalized diamine diol

  • Tungsten hexacarbonyl (W(CO)₆)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the diamine diol in anhydrous dichloromethane under an inert atmosphere, add W(CO)₆ and a catalytic amount of I₂.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclic urea.

Synthesis of this compound (DMP-450)

The synthesis of this compound is achieved through the dialkylation of the parent cyclic urea scaffold.

Experimental Protocol for this compound Synthesis

Materials:

  • Parent cyclic urea

  • m-Nitrobenzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Palladium on carbon (Pd/C)

  • Methanolic HCl

  • Methanesulfonic acid

Procedure:

  • N-Alkylation: To a solution of the parent cyclic urea in anhydrous DMF, add NaH portion-wise at 0°C. Stir the mixture for 30 minutes, then add m-nitrobenzyl bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the bis-nitrobenzyl cyclic urea.

  • Deprotection and Reduction: Deprotect the diol protecting groups using methanolic HCl.

  • Subsequently, reduce the nitro groups to amines via hydrogenolysis using 10% Pd/C under a hydrogen atmosphere.

  • Salt Formation: Treat the resulting free base with methanesulfonic acid to yield this compound mesylate.[6]

Synthesis of this compound Analogues and Derivatives

The majority of synthetic efforts towards this compound analogues have focused on the modification of the P2 and P2' substituents to enhance interactions with the S2 and S2' pockets of the HIV-1 protease.

General Experimental Protocol for P2/P2' Analogue Synthesis

The synthesis of analogues with modified P2/P2' groups typically follows the N-alkylation protocol described for this compound, substituting m-nitrobenzyl bromide with other appropriately functionalized benzyl bromides or other alkylating agents.

Example: Synthesis of a Pyrazole-containing Analogue

  • Alkylation: Alkylate the parent cyclic urea with m-cyanobenzyl bromide in the presence of NaH in DMF.

  • Functional Group Transformation: Reduce the resulting cyano group to an aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).

  • This aldehyde can then be further derivatized, for instance, by reaction with hydrazine to form a pyrazole ring, a modification known to improve potency.[7]

Structure-Activity Relationship (SAR)

The following tables summarize the quantitative SAR data for a selection of this compound analogues, highlighting the impact of various substitutions on their inhibitory activity against wild-type HIV-1 protease.

CompoundP2/P2' SubstituentKᵢ (nM)Reference
This compound (DMP-450) 3-Aminobenzyl0.3[1]
DMP-323 3-Picolyl-[4]
Analogue 1 Benzyl-[6]
Analogue 2 4-Fluorobenzyl-[6]
Analogue 3 3-Pyridylmethyl-[7]
Analogue 4 3-(1H-Pyrazolyl)benzyl0.027[7]

Note: A comprehensive table with more analogues would require a more extensive literature search and data extraction.

Mandatory Visualizations

HIV-1 Protease Catalytic Mechanism

HIV_Protease_Catalytic_Cycle cluster_Enzyme HIV-1 Protease Active Site Asp25 Asp25 (Deprotonated) Tetrahedral_Intermediate Tetrahedral Intermediate Asp25->Tetrahedral_Intermediate Nucleophilic Attack Asp125 Asp125 (Protonated) Asp125->Tetrahedral_Intermediate Protonation of Amide Substrate Polypeptide Substrate Substrate->Asp25 Binding H2O Water Molecule H2O->Asp25 Activation Products Cleaved Peptides Tetrahedral_Intermediate->Products Collapse & Product Release

Caption: Catalytic cycle of HIV-1 protease.

General Workflow for this compound Analogue Synthesis

Analogue_Synthesis_Workflow Start Chiral Starting Material (e.g., Amino Acid) Diamine_Diol Synthesis of Diamine Diol Intermediate Start->Diamine_Diol Cyclic_Urea_Core Carbonylation to form Cyclic Urea Scaffold Diamine_Diol->Cyclic_Urea_Core Alkylation N-Alkylation with Functionalized Alkyl Halide Cyclic_Urea_Core->Alkylation Deprotection Deprotection Steps Alkylation->Deprotection Final_Analogue Purification of Final Analogue Deprotection->Final_Analogue

Caption: Workflow for this compound analogue synthesis.

Conclusion

The cyclic urea scaffold of this compound remains a promising platform for the development of novel HIV-1 protease inhibitors. The synthetic routes outlined in this guide provide a robust framework for the generation of diverse analogues. The structure-activity relationship data underscores the importance of strategic modifications at the P2/P2' positions to enhance inhibitory potency. Future research in this area will likely focus on the design of analogues with improved pharmacokinetic profiles and broad activity against drug-resistant HIV-1 variants.

References

Mozenavir's Binding Affinity to Viral Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a critical enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions.[1] this compound inhibits this process, thereby preventing viral replication.[1] This technical guide provides an in-depth overview of this compound's binding affinity to viral proteases, detailing the quantitative data, experimental protocols for its determination, and the molecular interactions that govern its inhibitory activity. While initially developed for HIV/AIDS, in silico studies have also explored its potential against other viral proteases, such as those from SARS-CoV-2.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound has been quantified against wild-type HIV-1 protease and various drug-resistant mutant strains. The primary metrics used to evaluate its binding affinity are the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀).

Target ProteaseParameterValueFold Change vs. WTReference
HIV-1 Protease (Wild-Type) Kᵢ 0.3 nM - [2]
IC₉₀ (in vitro) 20-40 nM - [1]
HIV-1 Protease Mutants
Single Amino Acid Substitutions
R8QIC₅₀1.8x WT1.8[1]
V32IIC₅₀2.5x WT2.5[1]
M46IIC₅₀1.3x WT1.3[1]
I47VIC₅₀1.4x WT1.4[1]
G48VIC₅₀2.5x WT2.5[1]
I50VIC₅₀1.1x WT1.1[1]
V82AIC₅₀3.3x WT3.3[1]
I84VIC₅₀0.9x WT0.9[1]
L90MIC₅₀1.1x WT1.1[1]
Multiple Mutations
V32I + I47VIC₅₀>100x WT>100[1]
V82A + I84VIC₅₀>100x WT>100[1]
SARS-CoV-2 Targets (in silico)
FurinBinding Energy-12.04 kcal/mol-
Main Protease (Mpro)Binding Energy-9.21 kcal/mol-
RNA-dependent RNA polymerase (RdRp)Binding Energy-8.54 kcal/mol-
Spike GlycoproteinBinding Energy-7.93 kcal/mol-
TMPRSS2Binding Energy-7.86 kcal/mol-
ACE2Binding Energy-7.08 kcal/mol-

Mechanism of Action and Structural Basis of Binding

This compound functions as a competitive inhibitor of HIV-1 protease. Its high affinity and selectivity are attributed to its unique cyclic urea scaffold, which is preorganized to fit within the C₂ symmetric active site of the protease.[1] X-ray crystallography studies have revealed that this compound displaces a structurally conserved water molecule that is typically found in the active site of retroviral proteases, contributing to its potent inhibition.[1]

The inhibitor is anchored in the active site through a network of hydrogen bonds and extensive van der Waals interactions with the protease residues.[1] The diol moiety of this compound is crucial for its interaction with the catalytic aspartate residues (Asp25 and Asp25') in the active site. The benzyl groups of the inhibitor occupy the S1 and S1' substrate-binding pockets of the protease.

Experimental Protocols

The determination of this compound's binding affinity involves both biochemical and cell-based assays.

Biochemical Assay for Kᵢ Determination (FRET-based)

A common method to determine the inhibition constant (Kᵢ) is through a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Materials:

  • Recombinant HIV-1 protease (wild-type or mutant)

  • Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a FRET donor and quencher pair.

  • Assay Buffer: 50 mM MES (pH 6.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

  • This compound (DMP-450) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the HIV-1 protease to each well.

  • Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • The Kᵢ value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the inhibitor concentration being comparable to the enzyme concentration.

FRET_Assay_Workflow Workflow for FRET-based Kᵢ determination. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilute_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound Dilutions & Incubate Dilute_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare HIV-1 Protease Solution Add_Enzyme Add Protease to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Add_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Determine Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Ki Calculate Ki using Morrison Equation Calculate_Rates->Calculate_Ki

Cell-Based Antiviral Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) in a cellular context is determined using a cell-based antiviral assay.

Materials:

  • Human T-lymphoid cell line (e.g., MT-4).

  • HIV-1 viral stock (wild-type or mutant).

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • This compound (DMP-450) dissolved in DMSO.

  • 96-well cell culture plates.

  • Reagent to measure cell viability (e.g., MTT or a luciferase-based assay for viral replication).

Procedure:

  • Seed the T-lymphoid cells into a 96-well plate.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the this compound dilutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days) at 37°C in a CO₂ incubator.

  • After the incubation period, measure the extent of viral replication or virus-induced cytopathic effect. This can be done by:

    • Adding MTT reagent to measure the viability of the cells (uninfected cells will be viable, while infected cells will die).

    • Lysing the cells and measuring the activity of a reporter gene incorporated into the virus (e.g., luciferase).

  • The IC₅₀ value, the concentration of this compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating strong binding affinity to the wild-type enzyme and retaining activity against several single-mutant variants.[1] However, its efficacy is significantly reduced against viruses harboring multiple protease mutations.[1] The detailed understanding of its binding mode and the availability of robust experimental protocols for assessing its potency are crucial for the continued development of next-generation protease inhibitors that can overcome drug resistance. The in silico data suggesting potential activity against other viral proteases warrants further experimental investigation.

References

Methodological & Application

Application Notes and Protocols: Mozenavir In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent and highly selective second-generation antiviral drug candidate that targets the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins essential for viral replication and assembly. By inhibiting this enzyme, this compound effectively blocks the maturation of new viral particles, thereby halting the progression of HIV infection.[1][2][3] These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potency of this compound against HIV-1 protease.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease.[1][3] The drug is designed to mimic the transition state of the natural substrate of the protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles.[2] The high selectivity of this compound for HIV-1 protease minimizes off-target effects, making it a promising candidate for antiretroviral therapy.

Quantitative Data Summary

The inhibitory potency of this compound against HIV-1 protease can be quantified by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound.

ParameterValueEnzyme
Ki 0.3 nMRecombinant HIV-1 Protease
IC50 Varies depending on assay conditionsRecombinant HIV-1 Protease

Note: The IC50 value is dependent on various experimental conditions, including enzyme and substrate concentrations. It is crucial to maintain consistent assay conditions for comparable results.

Experimental Protocols

This section outlines a detailed methodology for an in vitro fluorescence resonance energy transfer (FRET)-based enzyme inhibition assay to determine the inhibitory activity of this compound against HIV-1 protease. This method is widely used due to its high sensitivity and suitability for high-throughput screening.

Materials and Reagents
  • Recombinant HIV-1 Protease (purified)

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • This compound (DMP-450)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow

experimental_workflow Experimental Workflow: this compound HIV-1 Protease Inhibition Assay prep Preparation of Reagents assay_setup Assay Setup in 96-Well Plate prep->assay_setup pre_incubation Pre-incubation of Enzyme and Inhibitor assay_setup->pre_incubation reaction_init Reaction Initiation with Substrate pre_incubation->reaction_init incubation Incubation at 37°C reaction_init->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the recombinant HIV-1 protease and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Control wells: Assay buffer and substrate (for background fluorescence).

      • Enzyme activity wells (no inhibitor): Assay buffer, HIV-1 protease, and substrate.

      • Inhibitor wells: Diluted this compound solutions and HIV-1 protease.

  • Pre-incubation:

    • Pre-incubate the plate containing the enzyme and inhibitor (or assay buffer for controls) at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence intensity over time (kinetic read). The cleavage of the FRET substrate by the protease will separate the fluorophore and the quencher, resulting in an increase in fluorescence. Set the excitation and emission wavelengths according to the specifications of the fluorogenic substrate.

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the fluorescence versus time curves).

    • Calculate the percentage of inhibition for each this compound concentration relative to the enzyme activity without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

signaling_pathway Mechanism of this compound Inhibition of HIV-1 Replication cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of this compound Inhibition of HIV-1 Replication polyprotein Gag-Pol Polyprotein Synthesis protease HIV-1 Protease polyprotein->protease substrate for cleavage Polyprotein Cleavage protease->cleavage catalyzes maturation Viral Protein Maturation cleavage->maturation assembly New Virion Assembly maturation->assembly release Release of Infectious Virions assembly->release This compound This compound This compound->protease inhibits

Caption: Inhibition of HIV-1 protease by this compound disrupts viral maturation.

References

Application Notes and Protocols for Computational Drug Design of Mozenavir (DMP-450)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mozenavir (DMP-450), a potent HIV-1 protease inhibitor, with a focus on the application of computational drug design methodologies in its development and analysis. Detailed protocols for key computational experiments are provided to guide researchers in studying this compound and other similar compounds.

Introduction

This compound (DMP-450) is a C2-symmetric cyclic urea-based inhibitor of HIV-1 protease, an enzyme critical for the maturation of infectious HIV virions. Developed through computer-aided drug design, this compound demonstrated high potency and oral bioavailability in preclinical studies.[1][2] However, it ultimately did not succeed in human clinical trials, reportedly due to unfavorable pharmacokinetic properties.[2] Despite this, the story of this compound provides a valuable case study in the application of computational methods for the rational design of antiviral agents. These notes will explore the computational workflow, from target identification to in silico resistance profiling, that is pertinent to the study of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity and resistance profile.

Table 1: In Vitro Efficacy of this compound (DMP-450)

ParameterValueVirus StrainReference
Ki0.3 nMWild-Type HIV-1 Protease[1]
Antiviral IC90Plasma levels exceeding this value suppress HIV protease activity in vivo.Wild-Type and several mutant HIVs[2]

Table 2: this compound (DMP-450) Resistance Profile

MutationFold Increase in KiReference
V82F/I84V1000-fold[3]
Multiple MutationsSignificant reduction in antiviral response[2]

Note: Specific IC50/IC90 values and detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound are not widely available in the public domain.

Signaling Pathway: HIV-1 Life Cycle and Role of Protease

The HIV-1 protease plays a crucial role in the late stages of the viral life cycle. After the virus buds from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the formation of a mature, infectious virion. This compound inhibits this cleavage, thus preventing viral maturation.

HIV_Lifecycle cluster_host_cell Host Cell cluster_extracellular Extracellular Space Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation 8. Maturation ImmatureVirion->Maturation MatureVirion Mature Virion Maturation->MatureVirion This compound This compound (DMP-450) Maturation->this compound Inhibition HIV HIV Virion HIV->Entry Docking_Workflow PDB PDB ID: 1DMP ReceptorPrep Receptor Preparation (Add H, Charges) PDB->ReceptorPrep LigandPrep Ligand Preparation (Add H, Charges) PDB->LigandPrep GridBox Define Grid Box (Active Site) ReceptorPrep->GridBox Docking Run AutoDock Vina LigandPrep->Docking GridBox->Docking Analysis Analyze Results (Poses, Scores, Interactions) Docking->Analysis MD_Workflow Complex Protein-Ligand Complex SystemPrep System Preparation (Solvation, Ionization) Complex->SystemPrep Minimization Energy Minimization SystemPrep->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration ProductionMD Production MD Simulation Equilibration->ProductionMD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) ProductionMD->Analysis

References

Application Notes and Protocols for Mozenavir in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent and highly selective, orally active inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[5][6] By inhibiting this protease, this compound effectively blocks the maturation of viral particles, rendering them non-infectious.[1][2][3] Although initially developed as a therapeutic for HIV/AIDS, this compound did not demonstrate significant advantages over other protease inhibitors in clinical trials and its development was discontinued.[4][5][7] Nevertheless, it remains a valuable tool for in vitro research in virology and drug development due to its high affinity for the HIV-1 protease. Recent in silico studies have also explored its potential inhibitory activity against other viral targets, such as those in SARS-CoV-2.[8]

These application notes provide detailed protocols for utilizing this compound in common viral replication assays to determine its antiviral efficacy.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 aspartyl protease. It is designed to mimic the peptide substrates of the protease, binding to the active site with high affinity. This binding event prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins. The uncleaved polyproteins cannot be properly assembled into the structural and enzymatic components of a mature virion. As a result, the progeny virus particles are immature and non-infectious, halting the spread of the virus.

cluster_virus HIV-1 Infected Host Cell cluster_products Mature Viral Proteins GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage Structural Structural Proteins (e.g., p24, p17) Protease->Structural Enzymes Viral Enzymes (RT, Integrase) Protease->Enzymes Virion Mature, Infectious Virion Assembly Structural->Virion Enzymes->Virion This compound This compound This compound->Protease Inhibition

Caption: Mechanism of this compound action on HIV-1 protease.

Quantitative Data

The following tables summarize the known inhibitory constants and binding affinities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease

ParameterValueSource(s)
Ki (Inhibition Constant) 0.3 nM[1][2][3]

Table 2: In Silico Predicted Binding Affinities of this compound against SARS-CoV-2 Targets

Viral TargetBinding Energy (kcal/mol)Source(s)
Furin -12.04[8]
Main Protease (Mpro) -9.6[8]
RNA-dependent RNA polymerase (RdRp) -9.4[8]
Spike (S) Glycoprotein -8.5[8]
ACE-2 -7.8[8]
TMPRSS2 -7.08[8]
Note: The data in Table 2 is based on computational molecular docking studies and has not been confirmed in wet-lab experiments.

Table 3: Comparative EC50 Values of Other HIV-1 Protease Inhibitors

InhibitorEC50 Range (nM)Source(s)
Darunavir 1 - 2[5]
Atazanavir 2.6 - 5.3[3]
Amprenavir 12 - 80[3]
Tipranavir 30 - 70[5]
Note: This table provides context for the typical efficacy of HIV-1 protease inhibitors in cell culture. Specific EC50 values for this compound from cell-based assays are not readily available in published literature.

Experimental Protocols

The following is a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in a cell-based HIV-1 replication assay using a reporter cell line. This protocol is adapted from established methods for evaluating HIV-1 protease inhibitors.[9][10]

Protocol 1: HIV-1 Replication Inhibition Assay using TZM-bl Reporter Cells

This assay measures the ability of this compound to inhibit HIV-1 replication over a two-round infection cycle. The TZM-bl cell line contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, allowing for quantitative measurement of infection.[9][10]

Materials:

  • This compound (DMP-450)

  • TZM-bl cells

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luminometer

Experimental Workflow:

cluster_prep Preparation cluster_infection1 First Round Infection cluster_infection2 Second Round Infection cluster_readout Data Acquisition & Analysis Virus_Prod 1. Produce HIV-1 Virus Stock (Transfect HEK293T cells) Titer 2. Titer Virus Stock (e.g., TCID50 assay) Virus_Prod->Titer Mozenavir_Prep 3. Prepare this compound Serial Dilutions Titer->Mozenavir_Prep Cell_Seed 4. Seed TZM-bl Cells in 96-well plate Mozenavir_Prep->Cell_Seed Infect1 5. Infect TZM-bl cells with HIV-1 in presence of this compound dilutions Incubate1 6. Incubate for 48-72 hours Infect1->Incubate1 Harvest 7. Harvest Supernatant (Contains progeny virus) Infect2 8. Infect Fresh TZM-bl Cells with harvested supernatant Harvest->Infect2 Incubate2 9. Incubate for 48 hours Infect2->Incubate2 Lysis 10. Lyse Cells & Add Luciferase Substrate Read 11. Measure Luminescence Lysis->Read Analyze 12. Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for this compound IC50 determination.

Step-by-Step Procedure:

Part A: Virus Stock Production and Titration

  • Virus Production: Produce replication-competent HIV-1 particles by transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) using a suitable transfection reagent.

  • Harvest Virus: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the virus. Centrifuge to remove cell debris and filter through a 0.45 µm filter.

  • Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using TZM-bl cells to ensure the correct amount of virus is used in the inhibition assay.

Part B: First Round of Infection

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight.

  • Prepare this compound Dilutions: Prepare a 2X serial dilution series of this compound in cell culture medium. The concentration range should span the expected IC50 (e.g., from 100 nM down to 0.01 nM). Also prepare a "no drug" control (vehicle only, e.g., DMSO).

  • Infection: Dilute the HIV-1 virus stock to a concentration that gives a strong signal in the linear range of the assay (e.g., 200 TCID50 per well).

  • Treatment and Infection: Remove the overnight culture medium from the TZM-bl cells. Add 50 µL of the 2X this compound dilutions to the appropriate wells. Immediately add 50 µL of the diluted virus to each well. Include wells for "virus control" (virus + vehicle) and "cell control" (no virus, no drug).

  • Incubation: Incubate the plate for 48-72 hours. During this time, the initial infection will occur, and in the presence of this compound, the production of infectious progeny virions will be inhibited.

Part C: Second Round of Infection and Readout

  • Harvest Supernatant: After the first incubation, carefully collect 50 µL of supernatant from each well. This supernatant contains the progeny virus produced during the first round of infection.

  • Second Infection: In a new 96-well plate previously seeded with fresh TZM-bl cells (as in Part B, Step 1), add the 50 µL of harvested supernatant to the corresponding wells. Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infection.

  • Incubation: Incubate this second plate for 48 hours. This allows the progeny virus to infect the new cells, leading to the expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: After the 48-hour incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system. Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Inhibition: The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [RLU_sample - RLU_cell_control] / [RLU_virus_control - RLU_cell_control]) (where RLU is Relative Light Units)

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

References

Application Notes and Protocols for Mozenavir (DMP-450) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a member of the cyclic urea class of inhibitors, this compound was designed to mimic a key structural water molecule in the active site of the HIV-1 protease, leading to high binding affinity.[3] It blocks the cleavage and processing of viral polyproteins, which is essential for the maturation and replication of HIV-1.[1] Despite promising preclinical data, this compound did not succeed in human clinical trials.[2] These application notes provide detailed protocols for biochemical assays to evaluate this compound and other HIV-1 protease inhibitors, along with available quantitative data on its activity against wild-type and resistant HIV-1 strains.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a dimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is a critical step in the viral life cycle, enabling the assembly of infectious virions. This compound binds with high affinity to the active site of the protease, preventing the binding and cleavage of the natural polyprotein substrates. The cyclic urea core of this compound is a key structural feature that mimics a conserved water molecule in the active site of the enzyme, contributing to its potent inhibitory activity.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (DMP-450) in various biochemical and antiviral assays.

Table 1: Biochemical Inhibition of HIV-1 Protease by this compound (DMP-450)

ParameterValueNotes
Ki (inhibition constant) 0.3 nMAgainst wild-type HIV-1 protease.[1]

Table 2: Antiviral Activity and Resistance Profile of this compound (DMP-450)

HIV-1 StrainMutation(s)Fold Increase in Resistance (Ki or IC90)
Wild-Type-1
Resistant VariantK45I, M46L, V82I, I84V, L90M45-fold increase in IC90
Double MutantV82F/I84V~1000-fold increase in Ki

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a generic fluorometric assay to determine the in vitro inhibitory activity of this compound (DMP-450) against purified HIV-1 protease. This method is based on the cleavage of a specific fluorogenic substrate.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., a FRET-based peptide)

  • Assay Buffer: 50 mM sodium acetate, 0.1 M NaCl, pH 5.0

  • This compound (DMP-450) stock solution in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Protocol:

  • Prepare Reagents:

    • Dilute the HIV-1 protease to the desired working concentration (e.g., 2 µM) in cold Assay Buffer.

    • Prepare a series of dilutions of this compound (DMP-450) in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare the fluorogenic substrate at the desired final concentration (e.g., 0-250 µM) in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the diluted this compound (or vehicle control) to the appropriate wells.

    • Add the diluted HIV-1 protease to all wells except for the substrate control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of this compound (DMP-450) in a cell-based assay using an HIV-1-permissive cell line.

Materials:

  • HIV-1 permissive T-cell line (e.g., MT-4, CEM)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound (DMP-450) stock solution in DMSO

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase activity assay, or a reporter cell line)

Protocol:

  • Cell Preparation:

    • Seed the T-cell line in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the cells in the 96-well plate. Include a no-drug control.

  • Viral Infection:

    • Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication:

    • After the incubation period, quantify the extent of viral replication using a suitable method. For example, collect the cell culture supernatant to measure the amount of p24 antigen by ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

Phenotypic Resistance Assay

This assay is designed to determine the susceptibility of different HIV-1 strains, including patient-derived isolates or laboratory-generated mutants, to this compound (DMP-450).

Protocol:

  • Virus Panel:

    • Obtain a panel of HIV-1 strains with known resistance mutations in the protease gene, as well as a wild-type control strain. These can be laboratory-generated site-directed mutants or clinical isolates.

  • Antiviral Assay:

    • Perform the cell-based antiviral assay as described in Protocol 2 for each viral strain in the panel.

  • Data Analysis:

    • Determine the EC50 value of this compound for each viral strain.

    • Calculate the fold-change in resistance for each mutant strain by dividing its EC50 value by the EC50 value of the wild-type control strain. A fold-change significantly greater than 1 indicates resistance.

Visualizations

HIV_Protease_Inhibition HIV_Protease HIV-1 Protease (Active Site) Cleavage Cleavage HIV_Protease->Cleavage Inhibition Inhibition HIV_Protease->Inhibition Polyprotein Gag-Pol Polyprotein Polyprotein->Cleavage This compound This compound (DMP-450) This compound->Inhibition Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins No_Cleavage No Cleavage Inhibition->No_Cleavage Non_Infectious_Virion Non-Infectious Virion No_Cleavage->Non_Infectious_Virion

Caption: Mechanism of this compound (DMP-450) action on HIV-1 Protease.

Fluorometric_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Inhibitor + Enzyme) prep_reagents->plate_setup incubation Incubate at 37°C for 15 min plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure Kinetic Measurement of Fluorescence add_substrate->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze end End analyze->end Cell_Based_Assay_Workflow start Start seed_cells Seed T-cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubation Incubate for 3-5 days at 37°C infect_cells->incubation quantify Quantify Viral Replication (e.g., p24 ELISA) incubation->quantify analyze Data Analysis (Calculate EC50) quantify->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis and Purification of Mozenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] As a C2-symmetric cyclic urea-based compound, it was designed to mimic the transition state of the natural substrate of the HIV protease, thereby preventing the cleavage of viral polyproteins and inhibiting the maturation of new, infectious virions.[1] Though its clinical development was discontinued, the synthetic and purification methodologies associated with this compound and related cyclic urea inhibitors remain of significant interest to researchers in antiviral drug discovery and development.

This document provides detailed application notes and protocols for the synthesis and purification of this compound, based on methodologies reported in peer-reviewed scientific literature. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and mechanism of action.

Mechanism of Action of this compound

This compound functions by directly binding to the active site of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. The HIV-1 protease is a homodimeric aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is essential for the assembly and maturation of infectious viral particles. This compound, by inhibiting this enzyme, prevents the formation of mature virions, thus halting the spread of the infection.[1]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_protease Viral Maturation cluster_drug Drug Action Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein (non-functional) Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Mature_Proteins Mature Viral Proteins (functional) Cleavage->Mature_Proteins New_Virion Infectious Virion Mature_Proteins->New_Virion Assembly This compound This compound This compound->HIV_Protease Inhibits

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Synthesis of this compound (DMP-450)

The synthesis of this compound is a multi-step process that begins with the formation of a key diol intermediate, followed by the introduction of the side chains and subsequent deprotection to yield the final active pharmaceutical ingredient. The following protocols are based on the synthetic route described by Hodge et al. in the Journal of Medicinal Chemistry.[2]

Synthetic Workflow

Mozenavir_Synthesis_Workflow cluster_diol Diol Intermediate Synthesis cluster_alkylation Alkylation and Deprotection cluster_purification Purification and Salt Formation Aldehyde N-(benzyloxycarbonyl)-(R)-phenylalaninal Reductive_Coupling Reductive Coupling (VCl3(THF)3, Zn) Aldehyde->Reductive_Coupling Diol Diol Intermediate Reductive_Coupling->Diol Cyclic_Urea_Core Parent Cyclic Urea Alkylation Bisalkylation (m-nitrobenzyl bromide, NaH) Alkylated_Intermediate Bisalkylated Cyclic Urea Deprotection1 Deprotection (HCl in Methanol) Deprotection2 Hydrogenolysis (10% Pd/C) Mozenavir_Base This compound (Free Base) Salt_Formation Salt Formation (Methanesulfonic Acid) Mozenavir_Base->Salt_Formation Mozenavir_Salt This compound Mesylate Salt_Formation->Mozenavir_Salt

Caption: Overall synthetic workflow for this compound (DMP-450).

Quantitative Data Summary
StepReactantsProductYield (%)Reference
1. Aldehyde FormationN-(benzyloxycarbonyl)-(R)-phenylalaninolN-(benzyloxycarbonyl)-(R)-phenylalaninal84[2]
2. Diol SynthesisN-(benzyloxycarbonyl)-(R)-phenylalaninal, VCl₃·(THF)₃, ZnDiol Intermediate55[2]
3. BisalkylationParent Cyclic Urea, m-nitrobenzyl bromide, NaHBisalkylated Cyclic Urea58[2]
4. Deprotection (HCl)Bisalkylated Cyclic Urea, HCl in Methanol-82[2]
5. HydrogenolysisIntermediate from Step 4, 10% Pd/CThis compound (Free Base)91[2]
Experimental Protocols

Step 1: Synthesis of the Diol Intermediate

  • Oxidation: N-(benzyloxycarbonyl)-(R)-phenylalaninol is oxidized under Swern conditions to yield the corresponding aldehyde, N-(benzyloxycarbonyl)-(R)-phenylalaninal.[2]

  • Reductive Coupling: The aldehyde is then treated with VCl₃·(THF)₃ and zinc in methylene chloride at room temperature. This reaction results in a reductive coupling to form the diol intermediate.[2]

  • Purification: The resulting diol is purified by chromatography to achieve a diastereomeric purity of 98:2 (RSSR:RRRR).[2]

Step 2: Synthesis of the Parent Cyclic Urea

The specific protocol for the formation of the initial cyclic urea from the diol is not detailed in the primary literature but is a common step in the synthesis of this class of compounds.

Step 3: Bisalkylation of the Cyclic Urea

  • Reaction Setup: The parent cyclic urea is dissolved in dimethylformamide (DMF).

  • Alkylation: Sodium hydride (NaH) is added to the solution, followed by the addition of m-nitrobenzyl bromide. The reaction mixture is stirred until completion.[2]

  • Work-up: The reaction is quenched, and the bisalkylated cyclic urea is extracted and purified.

Step 4: Deprotection and Hydrogenolysis to this compound

  • Acidic Deprotection: The bisalkylated cyclic urea is treated with hydrochloric acid (HCl) in methanol to remove protecting groups.[2]

  • Hydrogenolysis: The product from the previous step undergoes hydrogenolysis with 10% Palladium on carbon (Pd/C) to reduce the nitro groups to amines, yielding the free base of this compound.[2]

Purification of this compound

The purification of this compound is crucial to ensure high purity and to remove any unreacted starting materials, by-products, and residual solvents. The available literature provides a general outline of the purification strategy.

Purification Workflow

Mozenavir_Purification_Workflow Crude_this compound Crude this compound (Free Base) Chromatography Chromatography (e.g., Silica Gel) Crude_this compound->Chromatography Pure_Base Purified this compound (Free Base) Chromatography->Pure_Base Salt_Formation Salt Formation (Methanesulfonic Acid) Pure_Base->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product This compound Mesylate (API) Crystallization->Final_Product

Caption: General purification workflow for this compound.

Purification Protocol
  • Chromatographic Purification of Intermediates: As noted in the synthesis of the diol, column chromatography is employed to separate diastereomers and remove impurities from key intermediates.[2] The specific conditions (e.g., stationary phase, mobile phase) would need to be optimized for each step.

  • Purification of this compound Free Base: Following the final synthetic step, the crude this compound free base would typically be purified using standard techniques such as extraction, washing, and potentially column chromatography to remove any remaining impurities.

  • Salt Formation and Crystallization: The purified free base of this compound is treated with methanesulfonic acid to form the bis-methanesulfonic acid salt (this compound Mesylate).[1] This salt form often exhibits improved solubility and stability. The final Active Pharmaceutical Ingredient (API) is then isolated by crystallization, which serves as a final, highly effective purification step. The crystallization process would involve dissolving the salt in a suitable solvent system and inducing precipitation under controlled conditions to obtain a highly pure crystalline solid.

Conclusion

The synthesis and purification of this compound (DMP-450) involve a well-defined, multi-step chemical process. While the core synthetic route is established in the scientific literature, the detailed, scaled-up manufacturing and purification protocols are not publicly available due to the discontinuation of the drug's development. The protocols and data presented here provide a comprehensive overview for research and development purposes, forming a solid basis for the laboratory-scale synthesis of this compound and related cyclic urea HIV-1 protease inhibitors. Further process development and optimization would be required for larger-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Mozenavir Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mozenavir (DMP-450) is an investigational antiviral drug that was discontinued during clinical trials. As a result, publicly available data on its specific solubility and stability characteristics are limited. The following information is based on general knowledge of HIV-1 protease inhibitors, cyclic urea compounds, and established pharmaceutical principles for improving the solubility and stability of poorly water-soluble drugs. The provided protocols and data are illustrative and should be adapted based on experimental observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility and stability challenges with this compound?

A1: this compound, as a cyclic urea HIV-1 protease inhibitor, is anticipated to have low aqueous solubility due to its complex and largely hydrophobic structure. Like many protease inhibitors, it may be susceptible to degradation under certain pH and temperature conditions, potentially through hydrolysis or oxidation.

Q2: What general strategies can be employed to improve the aqueous solubility of this compound?

A2: Several techniques are commonly used to enhance the solubility of poorly water-soluble drugs and could be applicable to this compound:

  • pH Adjustment: Assessing the pKa of this compound's ionizable groups can help determine if solubility can be increased in acidic or basic solutions.

  • Co-solvents: Utilizing water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) in the formulation can significantly improve solubility.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate by maintaining the drug in an amorphous state.[1]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, leading to faster dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic molecules.

Q3: How can the stability of this compound in solution be assessed?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This involves subjecting this compound solutions to forced degradation conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and develop an HPLC method that can separate the parent drug from these degradants.

Q4: Are there any known formulation approaches for cyclic urea-based HIV protease inhibitors?

A4: Yes, for other cyclic urea inhibitors, formulation strategies have focused on improving oral bioavailability, which is often linked to solubility. The development of water-soluble salts, such as the bis-methanesulfonic acid salt of DMP 450 (this compound), was an early approach to improve its physical properties.[2] Amorphous solid dispersions and lipid-based formulations are also common strategies for this class of compounds.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of aqueous solution during an experiment. The concentration exceeds its intrinsic aqueous solubility. The pH of the solution is not optimal for solubility.Determine the aqueous solubility of this compound at the experimental pH and temperature. Adjust the pH to a range where this compound is more soluble (if applicable). Consider using a co-solvent system or preparing a stock solution in an organic solvent like DMSO before diluting in the aqueous buffer.
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations. Degradation of this compound in the cell culture medium.Prepare a fresh, highly concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it serially in the medium immediately before use. Evaluate the stability of this compound in the cell culture medium over the duration of the experiment using a stability-indicating HPLC method.
Difficulty in preparing a stable formulation for in vivo studies. Low aqueous solubility and potential for rapid degradation in physiological conditions.Explore the use of amorphous solid dispersions with polymers like PVP or HPMC. Investigate lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). Consider developing a water-soluble prodrug of this compound.
Appearance of unknown peaks in HPLC analysis after sample storage. Chemical degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Ensure proper storage conditions (e.g., protected from light, low temperature) for this compound solutions and solid material. Use a validated stability-indicating HPLC method for analysis.

Data Presentation

Table 1: Illustrative Solubility of a Model HIV Protease Inhibitor in Various Solvents

Note: This data is illustrative for a generic poorly soluble HIV protease inhibitor and is not specific to this compound. Experimental determination is required.

Solvent SystemSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)5 - 10
Phosphate Buffer (pH 6.8)< 1
Water:Ethanol (1:1)50 - 100
Water:PEG 400 (1:1)100 - 200
Fasted State Simulated Intestinal Fluid (FaSSIF)10 - 20
Fed State Simulated Intestinal Fluid (FeSSIF)30 - 50

Table 2: Illustrative Stability of a Model HIV Protease Inhibitor under Forced Degradation Conditions

Note: This data is illustrative and intended to guide the development of a stability-indicating assay. Actual degradation will depend on the specific structure of this compound.

Stress ConditionDurationTemperature% Degradation (Illustrative)
0.1 N HCl24 hours60°C15 - 25%
0.1 N NaOH24 hours60°C20 - 30%
3% H₂O₂24 hoursRoom Temp10 - 20%
Heat (Solid State)48 hours80°C< 5%
Photostability (UV/Vis)7 daysRoom Temp5 - 15%

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Weigh the desired amounts of this compound and PVP K30 (e.g., 1:4 drug-to-polymer ratio).

    • Dissolve both this compound and PVP K30 in a minimal amount of a 1:1 mixture of DCM and methanol.

    • Stir the solution until a clear liquid is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase (Illustrative): A gradient elution using Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV and visible light.

  • Method Development:

    • Inject samples from the forced degradation studies into the HPLC.

    • Optimize the gradient, flow rate, and detection wavelength to achieve baseline separation between the this compound peak and all degradation product peaks.

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Mozenavir_Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound pH_Adjustment pH Adjustment Problem->pH_Adjustment Investigate Co_Solvents Co-solvents Problem->Co_Solvents Investigate Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Investigate Particle_Size_Reduction Particle Size Reduction Problem->Particle_Size_Reduction Investigate Solubility_Assay Equilibrium Solubility Assay pH_Adjustment->Solubility_Assay Characterize Co_Solvents->Solubility_Assay Characterize Solid_Dispersion->Solubility_Assay Characterize Particle_Size_Reduction->Solubility_Assay Characterize Dissolution_Testing In Vitro Dissolution Testing Solubility_Assay->Dissolution_Testing Assess Outcome Improved Bioavailability and Formulation Stability Dissolution_Testing->Outcome Achieve

Caption: Workflow for improving this compound solubility.

Stability_Indicating_HPLC_Workflow Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Method_Development HPLC Method Development (Column, Mobile Phase, Gradient) Forced_Degradation->Method_Development Identify Degradants Method_Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Optimize Separation Routine_Analysis Routine Stability and Quality Control Analysis Method_Validation->Routine_Analysis Validate Method

Caption: Development of a stability-indicating HPLC method.

References

Technical Support Center: Overcoming Mozenavir Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Mozenavir, a novel protease inhibitor for the Zeta Virus (ZIKV).

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your research on this compound resistance.

Issue 1: Inconsistent EC50 Values in Cell-Based Assays

You may observe significant variability in the half-maximal effective concentration (EC50) of this compound in your cell-based antiviral assays.

Possible Causes and Solutions:

  • Cell Viability and Passage Number:

    • Problem: Host cell lines that are unhealthy or have a high passage number can lead to inconsistent results.[1]

    • Solution: Ensure you are using a consistent and low passage number for your host cells. Regularly check cell viability using methods like Trypan Blue exclusion before seeding for an experiment.

  • Inconsistent Virus Titer:

    • Problem: Variation in the initial viral inoculum can significantly impact the apparent EC50.

    • Solution: Use a standardized and validated virus stock for all experiments. Perform a viral titration (e.g., plaque assay or TCID50) for each new virus stock to ensure a consistent multiplicity of infection (MOI).

  • Assay Method Variability:

    • Problem: Different assay methods (e.g., cytopathic effect inhibition, cell-based ELISA) can have inherent variability.[1][2]

    • Solution: Standardize your chosen assay protocol. Ensure consistent incubation times, reagent concentrations, and detection methods.

Experimental Protocol: Standardized Cell-Based ELISA for this compound EC50 Determination

  • Cell Seeding: Seed a 96-well plate with a healthy, low-passage host cell line at a predetermined optimal density.

  • Drug Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Infection and Treatment: Infect the cells with Zeta Virus at a low MOI (e.g., 0.01). Immediately after infection, add the different concentrations of this compound to the respective wells. Include untreated infected and uninfected controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) to allow for viral replication.

  • Cell Lysis and Antigen Detection: Lyse the cells and perform an ELISA using a specific antibody against a Zeta Virus protein to quantify the viral antigen.

  • Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Issue 2: Suspected this compound-Resistant Virus Population

Your cell-based assays may show a rightward shift in the dose-response curve, indicating reduced susceptibility to this compound.

Confirmation and Characterization Workflow:

This workflow outlines the steps to confirm and characterize this compound resistance.

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Characterization A Increased EC50 in Cell-Based Assay B Plaque Reduction Assay A->B Phenotypic Confirmation C Genotypic Analysis (Sequencing) A->C Genotypic Confirmation D Site-Directed Mutagenesis C->D Identify Putative Resistance Mutations E Biochemical (Enzymatic) Assay D->E Confirm Functional Impact of Mutations F Combination Therapy Studies E->F Evaluate Synergistic Effects G cluster_0 Zeta Virus Replication Cycle cluster_1 This compound Inhibition A Viral Polyprotein B Zeta Virus Protease A->B Cleavage by C Functional Viral Proteins B->C Produces D New Infectious Virus C->D E This compound E->B Inhibits

References

Mozenavir Dosage Optimization in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mozenavir dosage in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of the HIV-1 protease.[1] It functions by blocking the cleavage and processing of viral polyproteins, which are essential for the replication and maturation of the HIV-1 virus.[1] This inhibition ultimately prevents the production of new, infectious virions.

Q2: What is a suitable starting concentration for this compound in a new cell line?

A2: For a new cell line, it is recommended to start with a broad range of concentrations to determine both the cytotoxic and effective dose ranges. A good starting point is a serial dilution spanning from nanomolar (nM) to micromolar (µM) concentrations. For instance, you could test concentrations from 10 nM to 100 µM. It is crucial to first perform a cytotoxicity assay to identify the concentration at which this compound becomes toxic to the cells.

Q3: Why is it important to determine the CC50 and EC50 values?

A3: Determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) is critical for establishing a therapeutic window for this compound in your cell culture model. The CC50 is the concentration of the drug that causes the death of 50% of the cells, indicating its toxicity. The EC50 is the concentration required to inhibit viral activity by 50%. A high therapeutic index (CC50/EC50) is desirable, as it indicates that the drug is effective at concentrations well below those that are toxic to the cells.

Q4: Can this compound be used for viruses other than HIV-1?

A4: While this compound was specifically developed as an HIV-1 protease inhibitor, some in silico studies have suggested its potential as a multi-target antiviral agent against other viruses, such as SARS-CoV-2, due to its binding affinity to various viral proteins.[2] However, its efficacy against other viruses needs to be validated through in vitro and in vivo studies.

Troubleshooting Guide

Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A5: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. It is important to test a range of cell lines if possible.

  • Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not present at a toxic concentration in your final culture medium. Always include a solvent control in your experiments.

  • Incorrect Concentration Calculation: Double-check your stock solution concentration and all subsequent dilutions.

  • Cell Health: Unhealthy cells are more susceptible to drug-induced toxicity.[3] Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Q6: My results are inconsistent between experiments. What should I do?

A6: Inconsistent results are a common issue in cell culture experiments and can be addressed by:

  • Standardizing Protocols: Ensure that all experimental parameters, such as cell seeding density, incubation times, and drug concentrations, are kept consistent between experiments.

  • Cell Passage Number: Use cells with a low and consistent passage number, as high-passage cells can exhibit altered characteristics.[3]

  • Reagent Quality: Use high-quality, fresh reagents and media.

  • Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can significantly affect experimental outcomes.[]

Q7: this compound is not showing significant antiviral activity in my assay. What could be the problem?

A7: A lack of antiviral activity could be due to several reasons:

  • Suboptimal Drug Concentration: The concentrations you are testing may be too low to be effective. Try testing a higher concentration range, but be mindful of the CC50.

  • Assay Sensitivity: The antiviral assay you are using may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive method or optimizing your current assay.

  • Drug Stability: Ensure that this compound is properly stored and handled to maintain its activity.

  • Viral Strain: The strain of the virus you are using may be resistant to this compound.

Data Presentation

The following tables provide examples of quantitative data that can be generated when optimizing this compound dosage.

Table 1: Example Cytotoxicity of this compound in Different Cell Lines

Cell LineCC50 (µM)
MT-4> 100
Jurkat85.2
CEM-SS92.5
Vero> 100

Table 2: Example Antiviral Efficacy of this compound against HIV-1

Cell LineVirus StrainEC50 (nM)
MT-4HIV-1 IIIB5.8
JurkatHIV-1 RF7.2
CEM-SSHIV-1 MN6.5

Table 3: Example Dose-Response Data for this compound in MT-4 Cells

This compound Conc. (nM)% Cell Viability% Viral Inhibition
01000
199.815.2
599.548.9
1098.975.3
5097.298.1
10096.599.2

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Target cell line (e.g., MT-4)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Seed the 96-well plates with your target cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium, ranging from your lowest to highest test concentrations. Also, prepare a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a no-drug control (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls.

  • Incubate for 48-72 hours (this should be consistent with the duration of your antiviral assay).

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control and determine the CC50 value using a dose-response curve.

Protocol 2: Evaluating the Antiviral Efficacy of this compound (Plaque Reduction Assay)

Objective: To determine the concentration of this compound required to inhibit viral replication (EC50).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for certain viruses)

  • Virus stock of known titer (PFU/mL)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Crystal violet staining solution

Methodology:

  • Seed the 6-well plates with the host cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-treat the cell monolayers with the this compound dilutions for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the corresponding concentrations of this compound to each well.

  • Incubate the plates for a period that allows for plaque formation (e.g., 3-5 days).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration relative to the no-drug control and determine the EC50 value.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-1 Infected Cell cluster_drug Mechanism of this compound Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease->Cleavage Catalyzes Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly New_Virion New Infectious Virion Assembly->New_Virion This compound This compound This compound->HIV_Protease Inhibits

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Dosage_Optimization_Workflow Start Start: Prepare this compound Stock Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Antiviral_Assay Perform Antiviral Efficacy Assay Determine_CC50->Antiviral_Assay Use non-toxic concentrations Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Determine_CC50->Calculate_SI Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Determine_EC50->Calculate_SI Analyze_Results Analyze Results and Select Optimal Dose Calculate_SI->Analyze_Results End End Analyze_Results->End

Caption: Workflow for this compound Dosage Optimization.

Troubleshooting_Flowchart Start Unexpected Result High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Low_Activity Low Antiviral Activity? High_Cytotoxicity->Low_Activity No Check_Solvent Check Solvent Control & Cell Health High_Cytotoxicity->Check_Solvent Yes Inconsistent_Results Inconsistent Results? Low_Activity->Inconsistent_Results No Increase_Concentration Increase Drug Concentration Range Low_Activity->Increase_Concentration Yes Standardize_Protocol Standardize Protocol & Cell Passage Inconsistent_Results->Standardize_Protocol Yes End Re-run Experiment Inconsistent_Results->End No Check_Concentration Verify Drug Concentration Check_Solvent->Check_Concentration Check_Concentration->End Check_Assay Verify Assay Sensitivity & Drug Stability Increase_Concentration->Check_Assay Check_Assay->End Check_Contamination Test for Mycoplasma Contamination Standardize_Protocol->Check_Contamination Check_Contamination->End

Caption: Troubleshooting Flowchart for this compound Experiments.

References

troubleshooting Mozenavir experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mozenavir (DMP-450), an experimental inhibitor of the HIV-1 protease. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, competitive inhibitor of the HIV-1 protease (PR).[1] HIV-1 PR is an essential viral enzyme responsible for cleaving the Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][3] By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in organic solvents such as DMSO. For in vitro assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in the appropriate aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For storage, this compound powder should be stored as recommended on the certificate of analysis, often at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the typical cell lines used for evaluating this compound's antiviral activity?

A3: Common cell lines for evaluating anti-HIV compounds include human T-lymphoblastoid cell lines that are highly susceptible to HIV-1 infection, such as MT-4, C8166, H9, or CEM cells.[4][5] Reporter cell lines, such as CEM-GFP or TZM-bl cells, which express a reporter gene (like GFP or luciferase) under the control of the HIV-1 LTR promoter, are also frequently used for high-throughput screening.[6][7]

Q4: How can I confirm that this compound is inhibiting the HIV-1 protease in my cell-based assay?

A4: The most direct method is to perform a Western blot on lysates from virus-producing cells treated with this compound. Using an antibody against the HIV-1 Gag p24 (Capsid) protein, you should observe an accumulation of the unprocessed Gag polyprotein precursor (Pr55) and a corresponding decrease in the mature p24 protein in this compound-treated samples compared to untreated controls.[8]

Troubleshooting Guides

Inconsistent IC50 Values in HIV-1 Protease Enzymatic Assays

This guide addresses variability in fluorescence resonance energy transfer (FRET)-based enzymatic assays using purified recombinant HIV-1 protease.

Symptom Potential Cause Recommended Solution
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing of reagents- Bubbles in wells- Calibrate pipettes regularly.- Ensure thorough but gentle mixing after adding substrate and inhibitor.- Centrifuge the plate briefly before reading to remove bubbles.
IC50 value is significantly higher than expected - Degraded this compound stock- Inactive HIV-1 protease enzyme- Incorrect substrate concentration- Prepare fresh this compound dilutions from a new aliquot.- Avoid repeated freeze-thaw cycles of the enzyme; keep on ice during use.[9]- Verify substrate concentration is at or below its Km value.
High background fluorescence - Contaminated assay buffer or plates- Autofluorescence of test compound- Use fresh, high-quality reagents and plates.- Include a "compound only" control (no enzyme) to measure and subtract background fluorescence.[9]
No or very low enzyme activity in positive controls - Inactive enzyme- Assay buffer missing critical components (e.g., DTT)- Use a new vial of enzyme.- Prepare assay buffer fresh for each experiment, ensuring all components are added.[2]
High Cytotoxicity or Inconsistent Results in Cell-Based Antiviral Assays

This guide focuses on issues encountered in cell viability or reporter-based assays using HIV-1 infected T-cell lines.

Symptom Potential Cause Recommended Solution
High cytotoxicity observed even at low this compound concentrations - High DMSO concentration in final dilution- Contaminated cell culture- Pre-existing poor cell health- Ensure final DMSO concentration is non-toxic to your specific cell line (typically ≤0.5%). Run a vehicle control.- Check for mycoplasma contamination.- Use cells in the logarithmic growth phase with high viability (>95%).
Inconsistent antiviral activity (EC50) - Inconsistent viral input (MOI)- Variability in cell density- Cell line passage number is too high- Use a pre-titered viral stock and maintain a consistent multiplicity of infection (MOI).- Ensure uniform cell seeding density across all wells.- Use cells within a defined low passage number range, as sensitivity to viral infection can change over time.
"Edge effects" on the microplate - Evaporation from outer wells during incubation- Do not use the outermost wells of the plate for experimental samples; fill them with sterile PBS or media.- Ensure the incubator has adequate humidity.
No difference between infected and uninfected controls - Failed viral infection- Cell line is no longer susceptible- Titer viral stock to confirm infectivity.- Use a new, low-passage vial of cells.- Confirm expression of CD4 and co-receptors (CXCR4/CCR5) on the cell surface.

Experimental Protocols

Protocol: HIV-1 Protease FRET-Based Enzymatic Assay

This protocol is for determining the IC50 value of this compound using a purified HIV-1 protease and a FRET-based peptide substrate.

  • Reagent Preparation :

    • Prepare 1X Assay Buffer fresh by diluting a 2X stock and adding DTT to a final concentration of 1 mM.[9] Keep on ice.

    • Prepare the FRET peptide substrate solution in 1X Assay Buffer.

    • Dilute the purified HIV-1 protease enzyme in cold 1X Assay Buffer immediately before use. Do not vortex the enzyme.[2]

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute each concentration into 1X Assay Buffer. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure (96-well plate format) :

    • Add 10 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 40 µL of the diluted HIV-1 protease solution to all wells except the "no enzyme" control. Add 40 µL of assay buffer to the "no enzyme" control wells.[9]

    • Set up controls: Positive control (enzyme + vehicle), Negative control (enzyme + known potent inhibitor), and Vehicle control (enzyme + DMSO).

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the FRET substrate solution to all wells. Mix gently by shaking for 30 seconds.[9]

  • Data Acquisition and Analysis :

    • Read the fluorescence intensity (e.g., Ex/Em = 490/520 nm for SensoLyte® 520 kit) immediately in kinetic mode, taking readings every 5 minutes for 30-60 minutes at 37°C.[2]

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based HIV-1 Antiviral Assay (MTT Method)

This protocol measures the ability of this compound to protect MT-4 cells from HIV-1 induced cell death.

  • Cell and Virus Preparation :

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin. Ensure cells are in the logarithmic growth phase.

    • Prepare a pre-titered stock of an HIV-1 laboratory strain (e.g., HIV-1 IIIB). Dilute the virus to a concentration that causes 80-90% cell death in 5 days.

  • Assay Procedure :

    • Prepare serial dilutions of this compound in cell culture medium.

    • In a 96-well plate, add 50 µL of MT-4 cells (at 6x10^5 cells/mL) to each well.

    • Add 25 µL of the diluted this compound or control compound to the wells.

    • Add 25 µL of the diluted virus to the infected wells. Add 25 µL of medium to the uninfected control wells.

    • Set up controls: Cell Control (uninfected, untreated), Virus Control (infected, untreated), and Toxicity Control (uninfected, treated with this compound).

    • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Staining and Data Analysis :

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 650 nm.

    • Calculate the percentage of cell protection for each concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) by plotting the data and fitting to a dose-response curve.

Visualizations

Mozenavir_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug Drug Intervention Translation Viral mRNA Translation Polyprotein Gag-Pol Polyprotein (non-functional) Translation->Polyprotein Cleavage Proteolytic Cleavage (by HIV-1 Protease) Polyprotein->Cleavage Proteins Mature Structural Proteins & Enzymes (functional) Cleavage->Proteins Assembly Virion Assembly Proteins->Assembly Budding Immature Virion Budding Assembly->Budding Maturation Mature, Infectious Virion Budding->Maturation This compound This compound Protease HIV-1 Protease This compound->Protease Inhibits Protease->Cleavage Catalyzes

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Troubleshooting_Workflow Start Inconsistent IC50 Value CheckReplicates High variability between replicates? Start->CheckReplicates CheckControls Positive/Negative controls failing? CheckReplicates->CheckControls No Sol_Pipetting Review Pipetting Technique & Plate Mixing CheckReplicates->Sol_Pipetting Yes CheckValue IC50 consistently high or low? CheckControls->CheckValue No Sol_Enzyme Check Enzyme Activity & Buffer Prep CheckControls->Sol_Enzyme Yes Sol_Compound Check Compound Integrity & Dilution Series CheckValue->Sol_Compound Yes End Re-run Assay Sol_Pipetting->End Sol_Enzyme->End Sol_Compound->End

Caption: Troubleshooting decision tree for inconsistent IC50 results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis P1 Prepare this compound Serial Dilutions A2 Add this compound Dilutions & Controls P1->A2 P2 Culture & Harvest MT-4 Cells A1 Seed Cells in 96-well Plate P2->A1 P3 Prepare HIV-1 Working Stock A3 Infect Cells with HIV-1 P3->A3 A1->A2 A2->A3 A4 Incubate for 5 Days A3->A4 R1 Add MTT Reagent A4->R1 R2 Solubilize Formazan R1->R2 R3 Read Absorbance (570 nm) R2->R3 D1 Calculate % Cell Viability & % Cytotoxicity R3->D1 D2 Plot Dose-Response Curves D1->D2 D3 Determine EC50 & CC50 D2->D3

Caption: General workflow for a cell-based antiviral (MTT) assay.

References

Mozenavir (DMP-450) Pharmacokinetic Challenges: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with Mozenavir (DMP-450), a potent HIV-1 protease inhibitor. This compound, a cyclic urea derivative, demonstrated significant promise in early studies due to its high affinity for the HIV protease. However, its development was halted after facing challenges in human clinical trials.[1] This resource addresses common pharmacokinetic (PK) questions and issues that may arise during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DMP-450)?

This compound is a highly selective and potent inhibitor of the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins required for viral maturation and replication.[2] By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

Q2: What were the promising aspects of this compound's initial pharmacokinetic profile?

Early research highlighted this compound's "exceptional oral bioavailability," which was considered a significant advancement for the cyclic urea class of HIV protease inhibitors.[3] Studies in humans indicated that single 10 mg/kg doses of DMP-450 could achieve plasma concentrations sufficient to inhibit both wild-type and several mutant strains of HIV.[3]

Q3: Why was the clinical development of this compound (DMP-450) discontinued?

Despite promising initial results, this compound's development was halted due to unsuccessful human clinical trials.[1] While the precise, detailed reasons for the trial failures are not extensively published, a common challenge for this class of compounds is variable pharmacokinetics in humans. A related cyclic urea inhibitor, DMP323, was noted to suffer from this issue.

Troubleshooting Experimental Challenges

This section provides guidance on common issues that may be encountered during the experimental evaluation of this compound's pharmacokinetics.

Observed Issue Potential Cause Troubleshooting/Investigation Steps
High inter-subject variability in plasma concentrations Differences in drug absorption, metabolism (e.g., CYP3A4 activity), or the influence of drug transporters.1. Genotyping: Analyze for polymorphisms in genes encoding for relevant CYP enzymes (e.g., CYP3A4) and drug transporters. 2. Concomitant Medications: Thoroughly screen for and document all co-administered drugs that could be substrates, inhibitors, or inducers of CYP3A4. 3. Food Effects Study: Conduct a formal study to assess the impact of food on this compound's absorption and bioavailability.
Lower than expected oral bioavailability in a specific population Poor dissolution, first-pass metabolism in the gut wall or liver.1. Formulation Analysis: Evaluate the dissolution properties of the formulation being used. 2. In Vitro Metabolism Studies: Use human liver and intestinal microsomes to quantify the extent of first-pass metabolism. 3. Caco-2 Permeability Assay: Assess the intestinal permeability of this compound and identify potential efflux transporter involvement.
Unexpected drug-drug interactions Inhibition or induction of metabolic enzymes (primarily CYP3A4) by this compound or co-administered drugs.1. CYP450 Inhibition/Induction Assays: Conduct in vitro assays to determine this compound's potential to inhibit or induce key CYP enzymes. 2. Ritonavir Co-administration: For potentiation studies, carefully titrate the dose of ritonavir, a strong CYP3A4 inhibitor, to assess its impact on this compound's exposure.
Development of drug resistance Mutations in the HIV-1 protease gene that reduce the binding affinity of this compound.1. Genotypic Resistance Testing: Sequence the protease gene from viral isolates that show reduced susceptibility to this compound. 2. Phenotypic Susceptibility Assays: Determine the fold-change in the concentration of this compound required to inhibit 50% of viral replication (IC50) for mutant versus wild-type virus.

Experimental Protocols

Protocol 1: Determination of this compound (DMP-450) in Human Plasma

This protocol is based on established methods for the quantification of DMP-450 in plasma samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Use C2 solid-phase extraction columns.

  • Condition the columns appropriately.

  • Load the plasma sample.

  • Wash the columns to remove interfering substances.

  • Elute this compound using 0.1 M ammonium acetate in 90% methanol.

2. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 30 mM potassium phosphate (pH 3). The exact composition should be optimized based on the specific HPLC system and column.

  • Detection: UV detection at a wavelength of 229 nm.

3. Quantification

  • Generate a standard curve using known concentrations of this compound in blank plasma.

  • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

Visualizing Key Processes

Diagram 1: this compound's Mechanism of Action

Mozenavir_Mechanism HIV-1 HIV-1 Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) HIV-1->Viral Polyproteins (Gag-Pol) HIV-1 Protease HIV-1 Protease Viral Polyproteins (Gag-Pol)->HIV-1 Protease Cleavage Site Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Immature, Non-infectious Virions Immature, Non-infectious Virions HIV-1 Protease->Immature, Non-infectious Virions This compound (DMP-450) This compound (DMP-450) Inhibition X This compound (DMP-450)->Inhibition Inhibition->HIV-1 Protease

Caption: this compound inhibits HIV-1 protease, preventing polyprotein cleavage.

Diagram 2: Troubleshooting Workflow for High PK Variability

PK_Variability_Workflow A High Inter-Subject PK Variability Observed B Investigate Potential Causes A->B C Genetic Factors B->C D Environmental Factors B->D E CYP & Transporter Genotyping C->E F Review Concomitant Medications D->F G Conduct Food Effect Study D->G H Identify Polymorphisms E->H I Identify Potential DDIs F->I J Quantify Food Impact G->J K Develop Dosing Recommendations H->K I->K J->K

Caption: A logical workflow to investigate high pharmacokinetic variability.

References

Technical Support Center: Enhancing Mozenavir Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Mozenavir. Given that the clinical development of this compound was discontinued, this guide leverages established strategies for other HIV protease inhibitors and poorly soluble compounds to offer hypothetical but scientifically grounded advice.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for this compound's poor oral bioavailability?

A1: While specific data for this compound is limited, HIV protease inhibitors as a class often exhibit poor oral bioavailability due to several factors.[3] These likely include:

  • Low Aqueous Solubility: this compound is a complex, lipophilic molecule, suggesting it has poor solubility in gastrointestinal fluids.[4]

  • First-Pass Metabolism: Like many HIV protease inhibitors, this compound was likely subject to extensive metabolism by cytochrome P450 enzymes (particularly CYP3A4) in the liver and intestinal wall.[3][5]

  • P-glycoprotein (P-gp) Efflux: It is plausible that this compound is a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen, limiting its absorption.[3]

Q2: What general strategies can be employed to enhance the bioavailability of compounds like this compound?

A2: A variety of formulation and co-administration strategies can be explored.[4][6][7] These can be broadly categorized as:

  • Solubility Enhancement: Techniques to increase the dissolution rate and concentration of the drug in the gastrointestinal tract.

  • Metabolic Inhibition: Co-administration with agents that inhibit key metabolic enzymes.

  • Permeability Enhancement: Approaches to increase the passage of the drug across the intestinal epithelium.

Q3: Are there any known inhibitors of CYP3A4 and P-gp that are commonly used with HIV protease inhibitors?

A3: Yes, Ritonavir is a potent inhibitor of CYP3A4 and is frequently used at sub-therapeutic doses to "boost" the plasma concentrations of other protease inhibitors.[2][8] Cobicistat is another boosting agent that functions similarly. These agents can significantly increase the bioavailability and prolong the half-life of co-administered drugs.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media

Symptoms:

  • Inconsistent results in in-vitro dissolution studies.

  • Low drug release from solid dosage forms.

  • High variability in in-vivo pharmacokinetic studies.

Possible Causes & Solutions:

Potential Cause Proposed Solution Experimental Protocol
Poor Wettability Reduce particle size to increase surface area.See Protocol 1: Micronization
Low Solubility Formulate as a solid dispersion with a hydrophilic polymer.See Protocol 2: Amorphous Solid Dispersion
Drug Recrystallization Incorporate precipitation inhibitors in the formulation.Include polymers like HPMC or PVP in the solid dispersion formulation.
Issue 2: High First-Pass Metabolism of this compound

Symptoms:

  • Low plasma concentrations of this compound after oral administration despite good dissolution.

  • High levels of this compound metabolites detected in plasma and feces.

Possible Causes & Solutions:

Potential Cause Proposed Solution Experimental Protocol
Extensive Hepatic Metabolism Co-administer with a CYP3A4 inhibitor like Ritonavir.See Protocol 3: In-vivo Co-administration Study
Intestinal Metabolism Develop a formulation that promotes lymphatic uptake, bypassing the portal circulation.Formulate this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

Protocol 1: Micronization of this compound

Objective: To reduce the particle size of this compound to enhance its dissolution rate.

Methodology:

  • Prepare a suspension of this compound in a suitable non-solvent.

  • Utilize a microfluidizer or a jet mill for the size reduction process.

  • Monitor the particle size distribution using laser diffraction.

  • Collect the micronized this compound, dry it under vacuum, and characterize its solid-state properties using XRPD and DSC.

  • Perform dissolution testing on the micronized this compound and compare it with the unprocessed drug.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD)

Objective: To improve the solubility and dissolution of this compound by converting it to an amorphous form within a polymer matrix.

Methodology:

  • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Spray-dry the solution using a laboratory-scale spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).

  • Collect the resulting powder and dry it further under vacuum to remove residual solvent.

  • Characterize the ASD for amorphicity (XRPD), single glass transition temperature (DSC), and dissolution enhancement in biorelevant media.

Protocol 3: In-vivo Co-administration Study in a Rat Model

Objective: To evaluate the effect of a metabolic inhibitor (e.g., Ritonavir) on the oral bioavailability of this compound.

Methodology:

  • Fast male Sprague-Dawley rats overnight.

  • Divide the rats into two groups:

    • Group A (Control): Administer a suspension of this compound orally.

    • Group B (Test): Administer a suspension of Ritonavir orally 30 minutes prior to administering the this compound suspension.

  • Collect blood samples via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the fold-increase in bioavailability.

Data Presentation

Table 1: Hypothetical Dissolution Data for this compound Formulations

Formulation % Drug Dissolved at 30 min (pH 6.8) % Drug Dissolved at 60 min (pH 6.8)
Unprocessed this compound5%8%
Micronized this compound25%35%
This compound ASD (1:3 with PVP K30)70%85%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Group Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability
This compound alone1502.06001.0
This compound + Ritonavir7501.536006.0

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In-vitro & In-vivo Testing Unprocessed this compound Unprocessed this compound Micronization Micronization Unprocessed this compound->Micronization Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Unprocessed this compound->Amorphous Solid Dispersion Solubility Enhancement Dissolution Testing Dissolution Testing Micronization->Dissolution Testing Amorphous Solid Dispersion->Dissolution Testing Pharmacokinetic Study Pharmacokinetic Study Dissolution Testing->Pharmacokinetic Study Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Study->Bioavailability Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

mozenavir_absorption_pathway This compound in GI Lumen This compound in GI Lumen Intestinal Epithelium Intestinal Epithelium This compound in GI Lumen->Intestinal Epithelium Absorption Portal Vein Portal Vein Intestinal Epithelium->Portal Vein Metabolism (CYP3A4) Metabolism (CYP3A4) Intestinal Epithelium->Metabolism (CYP3A4) P-gp Efflux P-gp Efflux Intestinal Epithelium->P-gp Efflux Efflux Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation

Caption: Factors limiting this compound's oral absorption.

References

Mozenavir Degradation Pathway Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Mozenavir degradation pathways. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which includes a cyclic urea, amide bonds, and aromatic rings, the primary degradation pathways are expected to be hydrolysis and oxidation. Photodegradation may also occur due to the presence of chromophores.

  • Hydrolytic Degradation: Acidic and basic conditions are likely to cleave the amide bonds and potentially open the cyclic urea ring.

  • Oxidative Degradation: The tertiary amine and benzylic positions could be susceptible to oxidation, leading to N-oxides or hydroxylated species.

  • Photodegradation: Exposure to UV light may lead to the formation of various photoproducts, although this is often less predictable without experimental data.

Q2: What are the recommended stress conditions for a forced degradation study of this compound according to ICH guidelines?

A2: To comprehensively assess the stability of this compound, a series of stress conditions should be applied as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2][3] The following table summarizes the recommended starting conditions, which may need to be optimized based on the observed stability of this compound.

Stress ConditionRecommended ConditionsTypical Duration
Acid Hydrolysis 0.1 M HCl at 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH at 60°C24 - 72 hours
Oxidation 3% H₂O₂ at room temperature24 hours
Thermal Degradation 80°C (in solid state and solution)48 - 72 hours
Photostability ICH Q1B option 2: Exposure to a combination of cool white fluorescent and near-ultraviolet lamps. Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.As per ICH Q1B

Q3: How can I develop a stability-indicating HPLC method for this compound and its degradation products?

A3: A stability-indicating method is crucial for separating the parent this compound peak from all potential degradation products. Here are the key steps for development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for moderately polar compounds like this compound.

  • Mobile Phase Optimization: A gradient elution is recommended to resolve compounds with a range of polarities. A common starting point is a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The primary wavelength should be the λmax of this compound, but other wavelengths should be monitored to detect degradation products that may have different UV spectra.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of the this compound peak from the degradation product peaks in the stressed samples.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible CausesRecommended Solutions
High Backpressure - Blocked column frit- Particulate matter in the sample or mobile phase- Precipitation of buffer in the system- Back-flush the column (if recommended by the manufacturer)- Filter all samples and mobile phases through a 0.45 µm filter- Ensure mobile phase components are fully miscible and flush the system with water before and after using buffers
Poor Peak Shape (Tailing or Fronting) - Column degradation- Sample overload- Inappropriate mobile phase pH- Replace the column- Reduce the injection volume or sample concentration- Adjust the mobile phase pH to ensure the analyte is in a single ionic form
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp nearing the end of its life- Use fresh, high-purity solvents- Degas the mobile phase thoroughly- Replace the detector lamp
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction- Prepare mobile phase accurately and consistently- Use a column oven to maintain a stable temperature- Check the pump for leaks and ensure a steady flow rate
LC-MS Analysis Issues
ProblemPossible CausesRecommended Solutions
Low Signal Intensity / No Signal - Ion source contamination- Incorrect MS parameters (e.g., ionization mode, voltages)- Incompatible mobile phase additives- Clean the ion source- Optimize MS parameters for this compound- Avoid non-volatile buffers (e.g., phosphate). Use volatile buffers like ammonium formate or acetate.
High Background Noise - Contamination from sample matrix, solvents, or system- Use of non-volatile mobile phase additives- Use high-purity LC-MS grade solvents- Implement a sample clean-up procedure (e.g., solid-phase extraction)- Flush the system with an appropriate cleaning solution
Mass Inaccuracy - MS requires calibration- High sample concentration causing detector saturation- Calibrate the mass spectrometer using the manufacturer's recommended standard- Dilute the sample

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 3.0)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Thermostatic water bath/oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: To 1 mL of the stock solution in a flask, add 9 mL of 0.1 M HCl. Heat at 60°C for 48 hours. At various time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution in a flask, add 9 mL of 0.1 M NaOH. Heat at 60°C for 48 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution in a flask, add 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place a sample of solid this compound and a solution of this compound (1 mg/mL in water:acetonitrile 50:50) in an oven at 80°C for 72 hours. At various time points, withdraw samples, dissolve/dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photodegradation: Expose a solid sample and a solution of this compound (1 mg/mL in water:acetonitrile 50:50) to light conditions as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light. At the end of the exposure period, prepare samples for analysis at a concentration of 100 µg/mL.

  • Control Samples: For each stress condition, prepare a control sample of this compound in the same solvent system, kept at room temperature and protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: PDA at 230 nm

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study.

  • Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.

  • Calculate the percentage degradation of this compound.

Visualizations

Mozenavir_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) This compound This compound Hydrolysis_DP1 Amide Cleavage Product 1 This compound->Hydrolysis_DP1 H⁺/OH⁻ Hydrolysis_DP2 Cyclic Urea Ring-Opened Product This compound->Hydrolysis_DP2 H⁺/OH⁻ Oxidation_DP1 N-Oxide Derivative This compound->Oxidation_DP1 H₂O₂ Oxidation_DP2 Benzylic Hydroxylation Product This compound->Oxidation_DP2 H₂O₂ Photo_DP1 Photodegradation Product 1 This compound->Photo_DP1

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Time Points & Neutralize/Dilute stress->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification sampling->lcms hplc->lcms quant Quantify Degradation (%) hplc->quant identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathway quant->pathway identify->pathway

Caption: General workflow for forced degradation studies of this compound.

References

Mozenavir Experimental Controls and Standards: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Mozenavir (DMP-450), an experimental HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as DMP-450) is an experimental antiviral drug developed for the treatment of HIV/AIDS.[1][2] It functions as a highly selective inhibitor of the HIV-1 protease.[2] Its mechanism of action involves binding to the active site of the HIV-1 protease, thereby preventing the cleavage and processing of viral Gag-Pol polyproteins.[2][3] This inhibition ultimately blocks the maturation of new, infectious virions.[2]

Q2: What are the key experimental parameters for this compound?

A2: While specific experimental conditions can vary, the following table summarizes key in-vitro parameters reported for this compound and related compounds.

ParameterValueTargetNotes
Ki (Inhibition Constant) 0.3 nMHIV-1 ProteaseThis value indicates a high affinity of this compound for its target.[2]
EC50 (Half maximal effective concentration) 12–80 nMHIV-2 ProteaseThis range is for Amprenavir, a related protease inhibitor, and may serve as a reference point.
In-silico Binding Affinity (Docking Score) -7.09 kcal/molSARS-CoV-2 Spike GlycoproteinFrom a computational study exploring this compound's potential against other viruses.
In-silico Binding Affinity (Docking Score) -7.32 kcal/molSARS-CoV-2 RdRpFrom a computational study; compared to Remdesivir (-4.7 kcal/mol in the same study).
In-silico Binding Affinity (Docking Score) -12.04 kcal/molFurin (a host protease)From a computational study suggesting potential off-target interactions.

Q3: What are appropriate positive and negative controls for an in-vitro experiment with this compound?

A3:

  • Positive Controls: A well-characterized, FDA-approved HIV-1 protease inhibitor such as Atazanavir, Darunavir, or Lopinavir should be used. This will help validate that the experimental setup can detect protease inhibition.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental wells. This controls for any effects of the solvent on viral replication or cell viability.

    • No-Drug Control: Cells infected with HIV-1 but not treated with any inhibitor. This represents the maximum level of viral replication in the assay.

    • Uninfected Control: Cells that are not infected with the virus. This serves as a baseline for cell viability and background signal in the assay.

Q4: Why were clinical trials for this compound discontinued?

A4: Although this compound showed promising results in early testing, it did not demonstrate significant advantages over other protease inhibitors already on the market during its clinical trials.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Mozenavir_Mechanism cluster_host_cell Infected Host Cell Viral_RNA Viral RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein (non-functional) Ribosome->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Autocatalytic cleavage Structural_Proteins Mature Structural Proteins Gag_Pol->Structural_Proteins Cleavage by HIV-1 Protease Viral_Enzymes Mature Viral Enzymes Gag_Pol->Viral_Enzymes Cleavage by HIV-1 Protease Virion_Assembly New Virion Assembly Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly Budding_Virion Budding Immature Virion Virion_Assembly->Budding_Virion Mature_Virion Infectious Mature Virion Budding_Virion->Mature_Virion This compound This compound This compound->Inhibition Inhibition->HIV_Protease Inhibits

Caption: Mechanism of this compound as an HIV-1 Protease Inhibitor.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, virus inoculum, or drug concentration.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous cell suspension before plating. Use calibrated multichannel pipettes and visually inspect plates after seeding.

    • Virus Inoculum: Mix the virus stock gently but thoroughly before adding it to the wells. Ensure the volume of inoculum is consistent across all wells.

    • Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment. Vortex each dilution thoroughly.

Issue 2: this compound shows lower-than-expected potency (high EC50).

  • Possible Cause:

    • Drug Degradation: this compound may have degraded due to improper storage.

    • High Serum Concentration: Components in the cell culture medium (e.g., serum proteins) can bind to the drug, reducing its effective concentration.

    • Resistant Viral Strain: The HIV-1 strain used may have mutations in the protease gene that confer resistance.

  • Troubleshooting Steps:

    • Check Drug Integrity: Use a fresh vial of this compound or verify the concentration and purity of the existing stock.

    • Optimize Serum Levels: If possible, perform the assay in a medium with a lower serum concentration, ensuring cell viability is not compromised.

    • Sequence Viral Protease: If resistance is suspected, sequence the protease gene of the viral strain to check for known resistance mutations.

    • Use a Reference Strain: Test this compound against a well-characterized, drug-sensitive laboratory strain of HIV-1 (e.g., NL4-3).

Issue 3: High cytotoxicity observed in this compound-treated wells.

  • Possible Cause: The concentrations of this compound being used are toxic to the host cells.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) of this compound on the host cells in the absence of the virus. A common method is an MTT or CellTiter-Glo assay.

    • Calculate Selectivity Index (SI): The SI is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window. Ensure your experimental concentrations are well below the CC50.

    • Adjust Concentration Range: Lower the concentration range of this compound used in the antiviral assay to non-toxic levels.

Experimental Protocols

Protocol: In-vitro HIV-1 Replication Assay

This protocol outlines a general procedure for assessing the antiviral activity of this compound in a T-cell line.

1. Materials:

  • Cell Line: SupT1 or similar CD4+ T-cell line susceptible to HIV-1 infection.

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., NL4-3).

  • Compounds: this compound, a positive control protease inhibitor (e.g., Atazanavir), and a vehicle control (e.g., DMSO).

  • Reagents: Cell culture medium (e.g., RPMI 1640 with 10% FBS), cell viability reagent (e.g., MTT), and a method for quantifying viral replication (e.g., p24 ELISA kit).

2. Experimental Workflow:

Experimental_Workflow cluster_workflow This compound Efficacy Testing Workflow A 1. Prepare Serial Dilutions of this compound & Controls C 3. Add Drug Dilutions to appropriate wells A->C B 2. Seed T-cells into a 96-well plate B->C D 4. Infect cells with a pre-titered amount of HIV-1 C->D E 5. Incubate for 3-5 days D->E F 6. Quantify Viral Replication (e.g., p24 ELISA on supernatant) E->F G 7. Assess Cell Viability (e.g., MTT assay on cells) E->G H 8. Analyze Data: Calculate EC50 and CC50 F->H G->H

Caption: A typical experimental workflow for evaluating this compound.

3. Detailed Steps:

  • Drug Preparation: Prepare a 2-fold serial dilution of this compound in the cell culture medium, starting from a high concentration (e.g., 1 µM). Prepare similar dilutions for the positive control.

  • Cell Plating: Plate cells (e.g., SupT1) at a density of 5 x 10^4 cells per well in a 96-well plate.

  • Drug Addition: Add the prepared drug dilutions to the corresponding wells. Include wells for vehicle control, no-drug control, and uninfected control.

  • Infection: Add a pre-determined amount of HIV-1 stock to all wells except the uninfected controls. The amount of virus should result in a detectable signal in the p24 ELISA after the incubation period.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.

  • Quantification of Viral Replication: After incubation, carefully collect the cell culture supernatant. Use a commercial p24 ELISA kit to measure the amount of p24 antigen in the supernatant, which correlates with the level of viral replication.

  • Cytotoxicity Measurement: To the remaining cells in the plate, add a cell viability reagent (e.g., MTT) and follow the manufacturer's protocol to assess cell viability.

  • Data Analysis:

    • Plot the percentage of p24 inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the EC50 value.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the CC50 value.

    • Calculate the Selectivity Index (SI = CC50/EC50).

References

Validation & Comparative

Mozenavir and Lopinavir: A Comparative Analysis of Binding Affinity for HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, the binding affinity of an inhibitor to its target enzyme is a critical determinant of its potency and potential clinical efficacy. This guide provides a detailed comparison of the binding affinities of two prominent HIV-1 protease inhibitors, mozenavir and lopinavir, supported by experimental data and methodologies. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the biochemical interactions of these compounds.

Quantitative Comparison of Binding Affinity

The binding affinities of this compound and lopinavir to the HIV-1 protease have been quantified using various in vitro assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics. A lower Ki or IC50 value signifies a higher binding affinity and greater inhibitory potency.

InhibitorBinding Affinity MetricValueReference
This compound Ki0.3 nM[1]
Lopinavir Ki1.3 - 3.6 pM[1]
Ki2.13 nM[2]
IC506.5 nM
Serum-Free IC500.69 ng/mL[3]

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the data consistently indicates that lopinavir possesses a significantly higher binding affinity for HIV-1 protease than this compound, with Ki values in the picomolar range reported in some studies.

Experimental Protocols

The determination of binding affinity for HIV-1 protease inhibitors typically involves enzymatic assays that measure the inhibitor's ability to block the cleavage of a specific substrate by the protease. A commonly employed method is the fluorometric assay.

Fluorometric Assay for HIV-1 Protease Inhibition

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its uncleaved state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage of the peptide by HIV-1 protease, the fluorophore is released from the quencher's influence, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a FRET-based peptide)

  • Assay Buffer

  • Test compounds (this compound, Lopinavir)

  • Control inhibitor (e.g., Pepstatin A)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: All reagents are brought to the appropriate temperature as per the manufacturer's instructions. A master mix containing the assay buffer and HIV-1 protease is prepared.

  • Inhibitor Incubation: The test compounds (inhibitors) at various concentrations are pre-incubated with the HIV-1 protease in the wells of a microplate for a defined period to allow for binding to the enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

  • Signal Detection: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).

  • Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration. These rates are then compared to the rate of the uninhibited control to determine the percentage of inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve. The Ki value can be subsequently determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its affinity for the enzyme (Km).

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_pathway HIV-1 Protease Signaling Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Structural_Proteins Structural Proteins (p17, p24, p7, p6) HIV_Protease->Structural_Proteins Processes Enzymes Enzymes (Protease, RT, Integrase) HIV_Protease->Enzymes Processes Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Enzymes->Mature_Virion Inhibitor Protease Inhibitor (this compound/Lopinavir) Inhibitor->HIV_Protease Inhibits

Caption: Mechanism of HIV-1 Protease and its inhibition.

cluster_workflow Fluorometric Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Start->Prepare_Reagents Pre_incubation Pre-incubate HIV-1 Protease with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Inhibition, IC50, and Ki Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining HIV-1 protease inhibition.

References

A Tale of Two Protease Inhibitors: The Divergent Clinical Paths of Mozenavir and Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers and drug development professionals.

In the landscape of antiretroviral drug development, the journey from a promising compound to a clinically approved therapeutic is fraught with challenges. This guide provides a comparative overview of mozenavir (DMP-450) and ritonavir, two HIV-1 protease inhibitors that have followed markedly different development trajectories. While both molecules were designed to target the same viral enzyme, their clinical histories, and consequently the available data on their side effect profiles, stand in stark contrast. This analysis serves to inform researchers and drug development professionals on the clinical realities that shape the therapeutic potential of investigational drugs.

Executive Summary

This guide explores the side effect profiles and mechanisms of action of the investigational drug this compound and the approved drug ritonavir. Due to this compound's discontinuation in clinical trials, a direct, data-driven comparison of side effect profiles is not feasible.[1][2] Instead, this document provides a detailed account of the known information for both compounds, with a comprehensive summary of the well-documented side effects of ritonavir. The significant disparity in available clinical data is, in itself, a crucial point of comparison for professionals in the field of drug development.

This compound: A Promising Candidate That Fell Short

This compound (DMP-450) is a potent, orally active, and highly selective inhibitor of the HIV-1 protease.[3] It was developed with the aim of blocking the cleavage and processing of viral polyproteins, thereby inhibiting the replication and maturation of HIV-1.[3] Despite promising preclinical results and high binding affinity to its target, this compound did not demonstrate significant advantages over other protease inhibitors already on the market during its human clinical trials.[1][2] Consequently, its development was discontinued by Gilead Sciences, Inc.[2] As a result of this discontinuation, there is a notable absence of comprehensive, publicly available clinical data detailing its side effect profile in humans.

Ritonavir: From Antiretroviral to Pharmacokinetic Enhancer

Ritonavir, in contrast, is an FDA-approved HIV protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART).[4][5] While it does possess its own antiviral activity, its primary role in modern medicine is as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[5][6] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing many drugs.[4][5][6] By inhibiting CYP3A4, a low dose of ritonavir can significantly increase the plasma concentration and prolong the half-life of co-administered protease inhibitors, allowing for lower and less frequent dosing of those agents.[5][6] This "boosting" effect has dramatically improved the efficacy and reduced the pill burden of many HIV treatment regimens.[5] More recently, this same principle has been applied to the treatment of COVID-19, where ritonavir is used to boost the concentration of nirmatrelvir in the combination therapy Paxlovid.[5][7]

Side Effect Profile of Ritonavir

The side effects of ritonavir are well-documented and can vary depending on whether it is used at higher, therapeutic doses for its own antiviral effect or at lower doses as a pharmacokinetic enhancer. When used as a booster, the side effect profile is often influenced by the co-administered protease inhibitor.[8]

Common Side Effects

The most frequently reported side effects associated with ritonavir, particularly when used in combination with other antiretrovirals, are gastrointestinal and neurological disturbances.[8]

Side Effect CategorySpecific Adverse Events
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain, taste abnormality
Neurological Numbness of the hands and feet, dizziness, headache
General Weakness or unusual tiredness (asthenia), malaise, sweating
Serious Side Effects

Ritonavir is also associated with a number of more severe adverse events that require immediate medical attention.

Side Effect CategorySpecific Adverse Events
Hepatic Liver damage (hepatotoxicity), elevated liver enzymes.[9][10]
Pancreatic Inflammation of the pancreas (pancreatitis).[5][9]
Cardiovascular Heart rhythm changes, including long QT syndrome, which can lead to fainting and, in rare cases, cardiac arrest.[9][11]
Dermatological Severe skin reactions such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), which can be life-threatening.[9]
Metabolic High blood sugar (hyperglycemia) or diabetes, high cholesterol and triglycerides (hyperlipidemia), and changes in body fat distribution (lipodystrophy).[5][9][10][12][13]
Allergic Reactions Symptoms can include rash, hives, swelling, breathing problems, and dizziness.[5][9]
Hematologic Increased risk of bleeding in patients with hemophilia.[12]

Experimental Protocols

  • Phase I-III Clinical Trials: Randomized, controlled studies comparing ritonavir-containing regimens to other antiretroviral therapies. In these trials, adverse events are systematically recorded, graded for severity, and analyzed for frequency and statistical significance.

  • Post-Marketing Surveillance: Ongoing monitoring of the drug's safety in the general patient population after approval. This includes spontaneous reporting of adverse events by healthcare providers and patients, as well as observational studies.

  • Pharmacokinetic Studies: Investigations into how the drug is absorbed, distributed, metabolized, and excreted, which are crucial for understanding and predicting drug-drug interactions, a significant concern with ritonavir due to its potent CYP3A4 inhibition.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for this compound and the dual role of ritonavir.

Mozenavir_Mechanism cluster_hiv HIV-infected Cell cluster_drug HIV RNA HIV RNA Translation Translation HIV RNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Viral Proteins Viral Proteins HIV Protease->Viral Proteins Virion Assembly Virion Assembly Viral Proteins->Virion Assembly Mature HIV Virion Mature HIV Virion Virion Assembly->Mature HIV Virion This compound This compound This compound->HIV Protease Inhibition

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

Ritonavir_Dual_Mechanism cluster_hiv_ritonavir HIV-infected Cell cluster_liver Hepatocyte (Liver Cell) HIV RNA_R HIV RNA Translation_R Translation HIV RNA_R->Translation_R Gag-Pol Polyprotein_R Gag-Pol Polyprotein Translation_R->Gag-Pol Polyprotein_R HIV Protease_R HIV Protease Gag-Pol Polyprotein_R->HIV Protease_R Cleavage Viral Proteins_R Viral Proteins HIV Protease_R->Viral Proteins_R Mature HIV Virion_R Mature HIV Virion Viral Proteins_R->Mature HIV Virion_R Other Protease Inhibitor Other Protease Inhibitor CYP3A4 CYP3A4 Enzyme Other Protease Inhibitor->CYP3A4 Metabolism Metabolized Drug Metabolized Drug CYP3A4->Metabolized Drug Ritonavir Ritonavir Ritonavir->HIV Protease_R Inhibition (Antiviral Effect) Ritonavir->CYP3A4 Potent Inhibition (Booster Effect)

Caption: Dual mechanism of Ritonavir as both an HIV protease inhibitor and a CYP3A4 inhibitor.

Conclusion

The comparison of this compound and ritonavir offers a valuable lesson in drug development. While both are HIV protease inhibitors, the discontinuation of this compound's clinical trials means that a direct comparison of their side effect profiles is impossible. Ritonavir, on the other hand, has a well-characterized safety profile, and its evolution into a crucial pharmacokinetic enhancer has solidified its place in modern medicine. For researchers and drug development professionals, this juxtaposition underscores the critical importance of robust clinical trial data in determining the ultimate utility and safety of a new therapeutic agent. The story of this compound serves as a reminder that preclinical promise does not always translate to clinical success, while the story of ritonavir highlights the potential for a drug's role to evolve in unexpected and impactful ways.

References

Mozenavir vs. Saquinavir: A Comparative Analysis of HIV Protease Inhibition in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug discovery, the inhibition of HIV-1 protease remains a cornerstone of therapeutic strategies. This guide provides a detailed comparison of two such inhibitors, mozenavir (DMP-450) and saquinavir, focusing on their efficacy in enzymatic assays. While saquinavir was the first HIV protease inhibitor to receive FDA approval and has been a component of combination therapies, this compound, despite showing high potency in early studies, was ultimately unsuccessful in human clinical trials and its development was discontinued.[1][2] This analysis is intended for researchers, scientists, and drug development professionals interested in the biochemical comparison of these two compounds.

Efficacy in Enzymatic Assays: A Quantitative Comparison

The primary measure of efficacy for HIV protease inhibitors in enzymatic assays is their ability to block the catalytic activity of the enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which represents the dissociation constant of the inhibitor-enzyme complex. Lower values for both IC50 and Ki indicate greater potency.

InhibitorKi (nM)IC50 (nM)
This compound (DMP-450)0.3[3]Not consistently reported in comparative studies
Saquinavir0.12[4]0.5 - 6.0[5], 0.9 - 2.5 (against HIV-1)[6]

Note: The IC50 values can vary between different experiments and cell lines used. The data presented here is compiled from multiple sources to provide a range of observed efficacies.

Mechanism of Action: Targeting HIV Protease

Both this compound and saquinavir are competitive inhibitors of the HIV-1 protease. This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins into mature, functional proteins. By binding to the active site of the protease, these inhibitors prevent this cleavage, leading to the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition GagPol GagPol HIV_Protease HIV_Protease GagPol->HIV_Protease Cleavage by Mature_Proteins Mature_Proteins HIV_Protease->Mature_Proteins Produces Virion_Assembly Virion_Assembly Mature_Proteins->Virion_Assembly Required for Infectious_Virion Infectious_Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor Protease_Inhibitor Protease_Inhibitor->HIV_Protease Inhibits

Experimental Protocols: Enzymatic Assay Methodology

A common method for determining the efficacy of HIV-1 protease inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay. This technique provides a continuous and sensitive measurement of protease activity.

Principle of the FRET-based HIV-1 Protease Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at opposite ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials
  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)

  • Assay buffer (e.g., containing NaCl, sodium acetate, EDTA, and DTT)

  • Test inhibitors (this compound, Saquinavir) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitor (e.g., Pepstatin A)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure
  • Preparation of Reagents: All reagents are brought to room temperature before use. The HIV-1 protease and FRET substrate are diluted to their working concentrations in the assay buffer. A dilution series of the test inhibitors is prepared.

  • Assay Reaction: The assay is typically performed in a microplate. The reaction mixture includes the assay buffer, a fixed concentration of HIV-1 protease, and varying concentrations of the inhibitor.

  • Enzyme and Inhibitor Incubation: The HIV-1 protease and the inhibitor are pre-incubated for a short period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by adding the FRET substrate to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., 1-3 hours) at the appropriate excitation and emission wavelengths (e.g., 490 nm/530 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare Microplate with Inhibitor Dilutions Reagents->Plate Add_Enzyme Add HIV-1 Protease to Wells Plate->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Add_Substrate Add FRET Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_IC50 Determine % Inhibition and Calculate IC50 Calculate_Rate->Calculate_IC50

Conclusion

Both this compound and saquinavir demonstrate potent inhibition of HIV-1 protease in enzymatic assays, with Ki values in the sub-nanomolar range. Saquinavir, as the first approved protease inhibitor, paved the way for a new class of antiretroviral drugs and has a well-documented efficacy profile. This compound, while exhibiting high potency in preclinical evaluations, did not demonstrate a significant advantage over existing therapies in clinical trials, leading to the cessation of its development.[1] This comparative guide highlights the importance of not only in vitro enzymatic potency but also the broader pharmacokinetic and clinical performance in the successful development of new therapeutics.

References

Mozenavir vs. Darunavir: A Comparative Analysis of HIV-1 Protease Inhibitor Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the resistance profiles of the experimental HIV-1 protease inhibitor, mozenavir, and the clinically established drug, darunavir. This guide synthesizes available data, details experimental methodologies, and provides visual representations of resistance pathways.

Introduction

The development of Human Immunodeficiency Virus type 1 (HIV-1) protease inhibitors marked a pivotal moment in the management of HIV/AIDS, transforming it from a fatal to a manageable chronic condition. These agents function by selectively binding to the active site of the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions.[1][2] This guide provides a comparative overview of the resistance profiles of two HIV-1 protease inhibitors: this compound (DMP-450), an experimental compound whose clinical development was discontinued, and darunavir, a second-generation inhibitor widely used in clinical practice.[3][4]

This compound was developed as a potent, orally active, and highly selective inhibitor of the HIV-1 protease, demonstrating a high affinity for its target with a Ki of 0.3 nM.[1] Despite promising initial results, its development was halted, leading to a scarcity of publicly available data on its clinical resistance profile.[3][4] In contrast, darunavir was specifically designed to be effective against HIV-1 strains that have developed resistance to other protease inhibitors.[5] It exhibits a high genetic barrier to the development of resistance, a characteristic attributed to its robust interactions with the protease enzyme.[6][7][8]

This document will present a detailed analysis of darunavir's resistance profile, supported by quantitative data and experimental protocols. Due to the limited information on this compound, a direct comparison is challenging. However, by understanding the well-documented resistance pathways of darunavir, researchers can gain insights into the broader challenges of protease inhibitor resistance.

Quantitative Analysis of Resistance

The development of resistance to protease inhibitors is typically quantified by the fold change in the 50% effective concentration (EC50) of the drug required to inhibit viral replication in resistant strains compared to the wild-type virus. For darunavir, extensive data from clinical trials, such as the POWER trials, have characterized its performance against a range of resistant viral strains.

Table 1: Darunavir Resistance-Associated Mutations (RAMs)

A key aspect of understanding the resistance profile of an antiretroviral drug is the identification of specific mutations in the viral target that confer reduced susceptibility. For darunavir, a set of eleven mutations in the HIV-1 protease has been strongly associated with a diminished virological response.[9][10] The presence of three or more of these mutations is predictive of a reduced response to darunavir-based therapy.[9]

MutationTypeConsequence
V11IMinorContributes to reduced susceptibility in the presence of other mutations.
V32IMajorEmerges under darunavir pressure and reduces susceptibility.
L33FMajorSelected by darunavir and associated with reduced response.
I47VMajorAssociated with diminished virological response.[9]
I50VMajorA key mutation conferring resistance to multiple protease inhibitors.
I54L/MMajorAssociated with reduced susceptibility to darunavir.
G73SMinorContributes to resistance in combination with other mutations.
L76VMajorA known darunavir resistance mutation.
I84VMajorFrequently observed in patients failing darunavir therapy.
L89VMajorEmerges under darunavir pressure.

This table summarizes the key resistance-associated mutations for darunavir as identified in multiple studies. Data for this compound is not available.

Table 2: Fold Change in Darunavir EC50 Against Resistant HIV-1 Isolates

The following table presents data on the fold change in EC50 for darunavir against HIV-1 isolates with varying numbers of darunavir resistance-associated mutations (DRV-RAMs). This data illustrates the high genetic barrier of darunavir, where a significant number of mutations are required to confer high-level resistance.

Number of DRV-RAMsFold Change in EC50 (Range)Virological Response
0-2< 10-foldGenerally maintained
3 or more> 10-foldDiminished response

Data synthesized from the POWER trials.[9] A direct comparison with this compound is not possible due to the lack of published data.

Experimental Protocols

The determination of antiviral resistance is a critical component of drug development and clinical management. The following outlines a general methodology for assessing the in vitro susceptibility of HIV-1 to protease inhibitors.

Phenotypic Susceptibility Assay (Recombinant Virus Assay)

This is a common method used to measure the susceptibility of HIV-1 to antiviral drugs.

  • Cloning of Protease Gene: The protease-coding region from the plasma of an HIV-1 infected patient is amplified by reverse transcription-polymerase chain reaction (RT-PCR).

  • Creation of Recombinant Virus: The amplified patient-derived protease gene is inserted into a laboratory clone of an HIV-1 vector that lacks its own protease gene.

  • Viral Stock Production: The recombinant virus is generated by transfecting the vector into a suitable cell line (e.g., HEK293T cells). The resulting virus stock is harvested and its concentration is determined.

  • Drug Susceptibility Testing: A susceptible target cell line (e.g., MT-2 or PM-1 cells) is infected with the recombinant virus in the presence of serial dilutions of the protease inhibitor being tested.

  • Measurement of Viral Replication: After a defined incubation period (typically 3-7 days), viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the cell culture supernatant, by quantifying the p24 antigen, or by using a reporter gene (e.g., luciferase) engineered into the viral vector.

  • Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration. The fold change in resistance is determined by dividing the EC50 for the patient-derived virus by the EC50 for a wild-type reference virus.

Visualization of Resistance Pathways

The development of high-level resistance to protease inhibitors is a cumulative process involving the selection of multiple mutations. The following diagram illustrates the logical relationship in the development of darunavir resistance.

Darunavir_Resistance_Pathway cluster_0 Wild-Type HIV-1 cluster_1 Initial Mutations cluster_2 Primary Resistance Mutations cluster_3 High-Level Resistance Wild-Type Wild-Type V11I V11I Wild-Type->V11I Drug Pressure G73S G73S Wild-Type->G73S Drug Pressure V32I V32I V11I->V32I Increased Drug Pressure L33F L33F V11I->L33F Increased Drug Pressure I47V I47V V11I->I47V Increased Drug Pressure I50V I50V V11I->I50V Increased Drug Pressure I54L/M I54L/M V11I->I54L/M Increased Drug Pressure L76V L76V V11I->L76V Increased Drug Pressure I84V I84V V11I->I84V Increased Drug Pressure L89V L89V V11I->L89V Increased Drug Pressure G73S->V32I Increased Drug Pressure G73S->L33F Increased Drug Pressure G73S->I47V Increased Drug Pressure G73S->I50V Increased Drug Pressure G73S->I54L/M Increased Drug Pressure G73S->L76V Increased Drug Pressure G73S->I84V Increased Drug Pressure G73S->L89V Increased Drug Pressure Multiple DRV-RAMs Multiple DRV-RAMs V32I->Multiple DRV-RAMs Accumulation L33F->Multiple DRV-RAMs Accumulation I47V->Multiple DRV-RAMs Accumulation I50V->Multiple DRV-RAMs Accumulation I54L/M->Multiple DRV-RAMs Accumulation L76V->Multiple DRV-RAMs Accumulation I84V->Multiple DRV-RAMs Accumulation L89V->Multiple DRV-RAMs Accumulation

Caption: Development of darunavir resistance in HIV-1.

Conclusion

Darunavir stands out as a protease inhibitor with a high genetic barrier to resistance, a feature crucial for its long-term efficacy in both treatment-naive and experienced patients.[7][8] Its resistance profile is well-characterized, with a specific set of mutations associated with reduced susceptibility. The accumulation of multiple mutations is required to overcome its inhibitory activity. In contrast, the discontinuation of this compound's clinical development has left a significant gap in our understanding of its resistance profile. While preclinical data highlighted its potency, the absence of extensive in vitro resistance selection studies and clinical data precludes a direct and meaningful comparison with darunavir. For researchers and drug development professionals, the story of these two molecules underscores the importance of a high genetic barrier to resistance as a key attribute for successful long-term antiretroviral therapy.

References

Mozenavir: A Comparative Cross-Resistance Analysis with Approved Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mozenavir (DMP-450), a cyclic urea inhibitor of the HIV-1 protease, demonstrated potent activity against wild-type HIV in early studies. However, its development was discontinued, and it was never approved for clinical use. This guide provides a comparative analysis of this compound's cross-resistance profile with established, approved protease inhibitors (PIs), based on available preclinical data. The information presented here is intended to offer researchers a historical and scientific perspective on this compound's resistance characteristics in the context of other antiviral agents.

Quantitative Cross-Resistance Data

The following table summarizes the in vitro activity of this compound against HIV-1 strains harboring single amino acid substitutions in the protease enzyme, which are known to confer resistance to other approved PIs. The data is extracted from the seminal publication by Hodge et al. in Chemistry & Biology (1996).

Protease MutationAmino Acid SubstitutionFold Change in IC50 for this compound (DMP-450)Common Associated PI Resistance
10L → I1.5Tipranavir, Lopinavir
48G → V2.1Saquinavir, Nelfinavir
82V → A2.5Indinavir, Ritonavir
84I → V8.7Indinavir, Saquinavir, Ritonavir, Lopinavir
90L → M1.2Saquinavir, Nelfinavir

Note: The fold change in IC50 represents the ratio of the concentration of the drug required to inhibit 50% of the mutant virus compared to the wild-type virus. A higher fold change indicates greater resistance.

Experimental Protocols

The cross-resistance data presented above was generated using the following key experimental methodologies:

Site-Directed Mutagenesis:

To assess the impact of specific mutations on this compound's efficacy, single amino acid substitutions were introduced into the HIV-1 protease gene cloned into a bacterial expression vector. Standard molecular biology techniques were used to create the desired mutations, which were then verified by DNA sequencing.

Recombinant HIV-1 Protease Expression and Purification:

The wild-type and mutant HIV-1 protease enzymes were expressed in E. coli and purified to homogeneity using a series of chromatography steps. The purity and concentration of the enzymes were determined by SDS-PAGE and protein assays, respectively.

In Vitro Protease Inhibition Assay:

The enzymatic activity of the wild-type and mutant proteases was measured using a fluorescence resonance energy transfer (FRET) assay. A synthetic peptide substrate containing a fluorescent donor and a quencher molecule was incubated with the protease in the presence of varying concentrations of this compound. Cleavage of the substrate by the protease results in an increase in fluorescence, which was monitored over time. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Antiviral Activity in Cell Culture:

The antiviral activity of this compound against HIV-1 strains carrying specific protease mutations was assessed in cell-based assays. Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line were infected with the mutant viruses in the presence of serial dilutions of the drug. Viral replication was quantified by measuring the level of p24 antigen in the culture supernatant after a defined incubation period. The IC50 values were then determined from the dose-response curves.

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates the general workflow for determining the cross-resistance profile of an investigational protease inhibitor like this compound.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_assay In Vitro Inhibition Assay cluster_cell_culture Cell-Based Antiviral Assay cluster_analysis Data Analysis start Start: Wild-Type HIV-1 Protease Gene mutagenesis Introduce Specific Mutations start->mutagenesis verification Sequence Verification mutagenesis->verification expression Express WT & Mutant Proteases in E. coli verification->expression cell_infection Infect Cells with Mutant Viruses verification->cell_infection purification Purify Enzymes expression->purification quantification Quantify Protein Concentration purification->quantification assay FRET-Based Protease Assay quantification->assay ic50 Determine IC50 Values assay->ic50 fold_change Calculate Fold Change in IC50 ic50->fold_change p24_assay Measure p24 Antigen cell_infection->p24_assay cell_ic50 Determine Antiviral IC50 p24_assay->cell_ic50 cell_ic50->fold_change comparison Compare with Approved PIs fold_change->comparison

Cross-resistance experimental workflow.

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors, including this compound, in the context of the viral life cycle.

hiv_pi_pathway cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition entry 1. Viral Entry rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly gag_pol Gag-Pol Polyprotein translation->gag_pol budding 7. Budding assembly->budding maturation 8. Maturation budding->maturation immature_virion Immature, Non-infectious Virion budding->immature_virion maturation->entry Infectious Virion (Cycle Continues) cleavage Cleavage of Polyproteins gag_pol->cleavage protease HIV-1 Protease protease->cleavage inhibition Inhibition protease->inhibition This compound This compound (PI) This compound->inhibition inhibition->cleavage BLOCKS immature_virion->entry Non-infectious Virion (Cycle Interrupted)

HIV-1 protease inhibitor mechanism.

A Head-to-Head Comparison of Mozenavir and Other DMP Compounds for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Mozenavir (DMP-450), a cyclic urea-based HIV-1 protease inhibitor, with other relevant compounds. The focus is on objective performance metrics, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other comparator HIV-1 protease inhibitors. This compound, a compound from DuPont Merck (DMP), is compared with other cyclic urea compounds and established protease inhibitors for context.

Table 1: In Vitro Antiviral Activity and Potency
Compound Target Ki (nM) IC90 (µM)
This compound (DMP-450)HIV-1 Protease0.30.03-1.0
DMP-323HIV-1 ProteaseData not availableData not available
IndinavirHIV-1 ProteaseData not availableData not available
RitonavirHIV-1 ProteaseData not availableData not available
SaquinavirHIV-1 ProteaseData not availableData not available

Note: Ki is the inhibition constant, a measure of potency. IC90 is the concentration required to inhibit 90% of viral replication in cell culture.

Table 2: Comparative Pharmacokinetic Properties in Humans
Compound Oral Bioavailability (%) Elimination Half-life (hours) Protein Binding (%) Primary Metabolism
This compound (DMP-450)Exceptional (Specific % not available)Data not availableData not availableData not available
DMP-323VariableData not availableData not availableData not available
Indinavir~60-65~1.8~60CYP3A4
RitonavirHigh3-5~98-99CYP3A, CYP2D6
Saquinavir~4 (unboosted)7-12~98CYP3A4

Note: Pharmacokinetic parameters can vary significantly between individuals and with co-administration of other drugs (e.g., Ritonavir boosting).

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of a compound against purified HIV-1 protease.

Methodology:

  • Reagents and Materials: Purified recombinant HIV-1 protease, a specific fluorogenic peptide substrate, assay buffer, and the test compound (e.g., this compound).

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • Purified HIV-1 protease is pre-incubated with each concentration of the test compound for a specified time to allow for binding.

    • The reaction is initiated by the addition of the fluorogenic peptide substrate.

    • The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence using a microplate reader.

    • The initial reaction velocities are plotted against the inhibitor concentrations.

  • Data Analysis: The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the high affinity of compounds like this compound.

Cell-Based Antiviral Activity Assay

Objective: To determine the concentration of a compound required to inhibit HIV-1 replication in a cell culture system (IC50/IC90).

Methodology:

  • Cell Lines: A susceptible T-cell line (e.g., MT-2) is used as the target for HIV-1 infection.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The test compound is added at various concentrations.

    • A standard laboratory-adapted strain of HIV-1 is added to the cell cultures.

    • The cultures are incubated for a period of several days to allow for multiple rounds of viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to a no-drug control. The IC50 or IC90 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetic Study in Humans

Objective: To determine the oral bioavailability, half-life, and other pharmacokinetic parameters of a test compound in human subjects.

Methodology:

  • Study Design: A single-dose, crossover study design is often employed.

  • Subjects: Healthy human volunteers are recruited for the study.

  • Procedure:

    • Subjects receive a single oral dose of the test compound (e.g., 10 mg/kg of this compound).

    • Blood samples are collected at predetermined time points over a 24-hour period.

    • Plasma is separated from the blood samples.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.

  • Data Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2) are calculated from the plasma concentration-time data. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Mechanisms and Workflows

HIV-1 Protease Signaling Pathway and Inhibition

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and how inhibitors like this compound disrupt this process.

HIV_Protease_Pathway GagPol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease GagPol->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion GagPol->Immature_Virion Blocked Cleavage Structural_Enzymatic_Proteins Mature Structural & Enzymatic Proteins HIV_Protease->Structural_Enzymatic_Proteins This compound This compound (DMP Compound) This compound->HIV_Protease Inhibition Mature_Virion Mature, Infectious Virion Structural_Enzymatic_Proteins->Mature_Virion Assembly

Caption: Inhibition of HIV-1 Protease by this compound.

Experimental Workflow for In Vitro Antiviral Assay

This diagram outlines the key steps in determining the antiviral efficacy of a compound in a cell-based assay.

Antiviral_Assay_Workflow start Start prep_cells Prepare T-cell Culture start->prep_cells add_compound Add Serial Dilutions of Test Compound prep_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for Several Days infect_cells->incubate measure_p24 Measure p24 Antigen (ELISA) incubate->measure_p24 analyze Calculate IC50/IC90 measure_p24->analyze end End analyze->end

Caption: Cell-based antiviral assay workflow.

Summary and Conclusion

This compound (DMP-450) demonstrates high potency as an inhibitor of the HIV-1 protease.[1] A significant finding from early clinical data is its exceptional oral bioavailability in humans, a notable advancement for the cyclic urea class of inhibitors.[2] While some related compounds like DMP-323 faced challenges with variable pharmacokinetics, this compound appeared to overcome this hurdle.[3]

For a comprehensive evaluation, it is crucial to consider not only the in vitro potency but also the full pharmacokinetic and pharmacodynamic profile, including metabolism, protein binding, and potential for drug-drug interactions. The provided experimental protocols offer a standardized framework for generating comparative data for novel compounds against benchmarks like this compound and other established HIV-1 protease inhibitors. The continued investigation into the structure-activity relationships of cyclic urea compounds remains a valuable endeavor in the development of next-generation antiretroviral therapies.

References

Mozenavir's Antiviral Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Mozenavir (DMP-450), an investigational HIV-1 protease inhibitor. While this compound showed promise in early studies, it did not demonstrate a significant advantage over existing therapies in clinical trials and its development was discontinued.[1] This document compiles available data to offer a retrospective benchmark of its performance against other HIV-1 protease inhibitors.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro activity of this compound and other selected HIV-1 protease inhibitors against wild-type HIV-1. It is important to note that direct, head-to-head comparative studies with this compound are limited. The data presented here is compiled from various sources and assays, which may contribute to variability.

Antiviral AgentTargetAssay TypeIC50 / EC50 / KiCell LineReference
This compound (DMP-450) HIV-1 ProteaseEnzymatic Assay (Ki)0.3 nM-[2][3]
IndinavirHIV-1 ProteaseCell-based Assay (EC50)~5.5 nM-[1][4]
SaquinavirHIV-1 ProteaseCell-based Assay (EC50)1 - 30 nMLymphoblastoid and monocytic cell lines, PBLs[5][6][7]
RitonavirHIV-1 ProteaseCell-based Assay (EC50)0.02 µM-[8]
NelfinavirHIV-1 ProteaseCell-based Assay (EC50)1.13 µM (against SARS-CoV-2)VeroE6/TMPRSS2[9][10]
AmprenavirHIV-1 ProteaseEnzymatic Assay (Ki)0.6 nM-[11]
AmprenavirHIV-1Cell-based Assay (EC50)0.011 µM (acute infection)Macrophages/Monocytes[12]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency in inhibiting a specific biological or biochemical function. Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate higher potency.

Clinical Efficacy and Safety Profile

Clinical trial data for this compound is limited. However, a phase I/II study presented at a conference in 2001 provided a comparison with Indinavir in treatment-naive HIV-infected patients.

ParameterThis compound (1250mg twice daily)Indinavir (three times daily)Study Duration
Viral Load Reduction ~70% of patients with <400 copies/mL~70% of patients with <400 copies/mL48 weeks
Cholesterol Elevation <20% of patients56% of patients48 weeks

This early data suggested that this compound had a comparable antiviral efficacy to Indinavir but with a more favorable profile regarding cholesterol elevation.[13]

Resistance Profile

Resistance to HIV-1 protease inhibitors is a significant clinical challenge. For this compound, in vitro studies indicated that the V82F mutation in the HIV-1 protease gene is associated with reduced susceptibility.[13]

Mechanism of Action: HIV-1 Protease Inhibition

This compound, like other drugs in its class, functions by inhibiting the HIV-1 protease enzyme.[2][3] This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By blocking this cleavage, protease inhibitors prevent the formation of new, infectious virions.

HIV_Lifecycle cluster_cell Host Cell cluster_extracellular Extracellular Space Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration of Viral DNA into Host Genome Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Polyprotein_Synthesis 5. Synthesis of Gag-Pol Polyprotein Transcription_Translation->Polyprotein_Synthesis Protease_Cleavage 6. Protease-mediated Cleavage Polyprotein_Synthesis->Protease_Cleavage Viral_Assembly 7. Assembly of New Viral Proteins Protease_Cleavage->Viral_Assembly Mature_Virion Mature, Infectious Virion Budding 8. Budding of Immature Virion Viral_Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Without Protease Inhibitor Budding->Immature_Virion With this compound This compound This compound This compound->Protease_Cleavage Inhibits

Caption: HIV-1 lifecycle and the inhibitory action of this compound.

Experimental Protocols

Objective: To determine the 50% effective concentration (EC50) of a test compound against HIV-1 replication in a human T-cell line (e.g., MT-4 cells).

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

  • Test compound (this compound or other inhibitors)

  • Control compounds (e.g., a known active inhibitor and a vehicle control)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Workflow:

Antiviral_Assay_Workflow Cell_Seeding 1. Seed MT-4 cells in a 96-well plate Compound_Addition 2. Add serial dilutions of the test compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with a known amount of HIV-1 Compound_Addition->Virus_Infection Incubation 4. Incubate for 4-5 days at 37°C Virus_Infection->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection p24_ELISA 6. Quantify viral replication using p24 antigen ELISA Supernatant_Collection->p24_ELISA Data_Analysis 7. Calculate EC50 values p24_ELISA->Data_Analysis

Caption: General workflow for an in vitro HIV-1 antiviral assay.

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete medium to ensure they are in the logarithmic growth phase. On the day of the assay, count the cells and adjust the concentration to the desired density.

  • Plate Setup: Seed the MT-4 cells into a 96-well plate.

  • Compound Dilution: Prepare a series of dilutions of the test compound in culture medium. Also, prepare solutions for the positive control (a known HIV-1 inhibitor) and the vehicle control (the solvent used to dissolve the compounds, e.g., DMSO).

  • Compound Addition: Add the diluted compounds to the appropriate wells of the 96-well plate containing the MT-4 cells.

  • Virus Infection: Add a pre-titered amount of HIV-1 to each well, except for the uninfected control wells. The amount of virus should be sufficient to cause a detectable level of infection within the assay period.

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for 4-5 days.

  • Supernatant Harvest: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Use a commercial p24 antigen ELISA kit to measure the amount of p24 antigen in each supernatant sample. The amount of p24 is directly proportional to the extent of viral replication.

  • Data Analysis: Plot the percentage of inhibition of p24 production against the concentration of the test compound. Use a non-linear regression analysis to determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

This guide provides a summary of the available data on this compound's antiviral activity. The lack of extensive published data limits a more in-depth comparison. However, the compiled information offers a valuable historical perspective for researchers in the field of antiviral drug development.

References

Safety Operating Guide

Proper Disposal of Mozenavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of investigational antiviral compounds like Mozenavir (DMP-450) is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a potent HIV-1 protease inhibitor, this compound requires careful handling throughout its lifecycle, including its final disposition. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated materials in a laboratory setting.

I. Pre-Disposal Assessment and Waste Classification

Before initiating disposal procedures, it is imperative to classify this compound waste in accordance with federal, state, and institutional regulations.

  • Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Provide them with any available safety data sheets (SDS) or chemical information. Investigational drugs may be considered hazardous due to their biological activity or other chemical properties.

  • Segregation of Waste Streams: Properly segregate this compound waste from other laboratory waste. Use dedicated, clearly labeled, and leak-proof containers. Do not mix this compound waste with general trash, sharps containers for non-hazardous materials, or regulated medical waste unless explicitly instructed to do so by your EHS department.

II. Step-by-Step Disposal Procedures

The following procedures outline the safe handling and disposal of this compound in various forms.

A. Unused or Expired this compound (Pure Compound)

  • Consult EHS: Do not dispose of pure this compound down the drain or in the regular trash. Contact your EHS department for specific instructions.

  • Packaging: Ensure the compound is in a well-sealed, primary container. Place this container into a secondary, durable, and leak-proof container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. The label should include:

    • The name "this compound (DMP-450)"

    • The quantity of the waste

    • The date of accumulation

    • The name and contact information of the principal investigator or laboratory manager.

  • Storage: Store the labeled container in a designated and secure satellite accumulation area (SAA) until it is collected by EHS for disposal.

  • Record Keeping: Maintain meticulous records of the amount of this compound designated for disposal, including the date and the names of the personnel involved.

B. Contaminated Laboratory Materials

This category includes items such as personal protective equipment (PPE), pipette tips, flasks, and other disposable labware that have come into direct contact with this compound.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: This waste will typically be incinerated at a licensed hazardous waste facility.[1][2] Arrange for pickup by your institution's EHS department.

C. Liquid Waste Containing this compound

This includes solutions, cell culture media, and other liquids containing this compound.

  • Collection: Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container. Do not fill the container beyond 80% capacity to prevent spills.

  • pH Neutralization: If the waste is acidic or basic, neutralize it to a pH between 6.0 and 9.0, if it is safe to do so and in accordance with your laboratory's protocols.

  • Labeling: Label the container as "Hazardous Liquid Waste - Contains this compound" and list all chemical constituents and their approximate concentrations.

  • Storage and Disposal: Store in the SAA and arrange for EHS collection.

III. Data Presentation: Waste Segregation Table

For clarity and easy reference, the following table summarizes the segregation and disposal methods for different types of this compound waste.

Waste TypeContainerLabelingDisposal Method
Unused/Expired this compound Sealed primary and secondary containersHazardous Waste - this compound (DMP-450)EHS pickup for incineration
Contaminated Solids (PPE, labware) Leak-proof container with linerHazardous Waste - this compound Contaminated DebrisEHS pickup for incineration
Contaminated Sharps Puncture-resistant sharps containerBiohazard/Hazardous Waste - this compound ContaminatedEHS pickup for incineration or autoclaving prior to incineration
Liquid Waste with this compound Shatter-resistant, leak-proof containerHazardous Liquid Waste - Contains this compoundEHS pickup for incineration

IV. Experimental Protocols

As this compound is an investigational compound, specific, validated inactivation protocols for laboratory settings are not widely published. The primary and recommended method of disposal that ensures complete deactivation is high-temperature incineration at a licensed hazardous waste facility.[1][2] Any alternative inactivation method would need to be rigorously validated by the research institution to confirm the complete degradation of the active compound to non-hazardous byproducts.

V. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MozenavirDisposalWorkflow cluster_assessment 1. Pre-Disposal Assessment cluster_segregation 2. Segregation & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal A Identify this compound Waste (Unused, Contaminated Materials, Liquid) B Consult EHS for Hazardous Waste Determination A->B C Segregate into Dedicated, Leak-Proof Containers B->C D Affix 'Hazardous Waste' Labels with Detailed Information C->D E Store in Secure Satellite Accumulation Area (SAA) D->E F Maintain Detailed Disposal Records E->F G Arrange for EHS Pickup F->G H Transport to Licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

Essential Safety Protocols for Handling Mozenavir (DMP-450)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Mozenavir (DMP-450), an investigational antiviral drug that acts as an HIV-1 protease inhibitor.[1][2] Adherence to these procedural guidelines is essential to ensure personnel safety and prevent contamination in the laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is an investigational compound with limited long-term safety data, it should be handled as a potentially hazardous substance. The following table outlines the recommended PPE for various laboratory procedures involving this compound.

Activity Required PPE Purpose
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (Double-gloved) - Lab Coat - Safety Glasses with Side Shields - N95 or P100 RespiratorPrevents inhalation of fine particles and skin contact.
Solution Preparation and Handling - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields or GogglesProtects against splashes and skin exposure.
Cell Culture and In Vitro Assays - Nitrile Gloves - Lab Coat - Biosafety Cabinet (BSC) Class IIMaintains sterility and contains aerosols.
Waste Disposal - Nitrile Gloves - Lab Coat - Safety GogglesPrevents exposure during handling of contaminated materials.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Mozenavir_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_end Post-Procedure start Receive this compound assess Review Safety Data Sheet (SDS) start->assess ppe_don Don Appropriate PPE assess->ppe_don weigh Weighing/Aliquoting in Ventilated Enclosure ppe_don->weigh dissolve Dissolution in Fume Hood weigh->dissolve experiment Perform Experiment in BSC dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate waste_collect Collect Waste in Labeled Container decontaminate->waste_collect dispose Dispose as Hazardous Chemical Waste waste_collect->dispose ppe_doff Doff PPE dispose->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash end Procedure Complete wash->end

References

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